Benzyl 4-nitrophenyl carbonate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXRWIVDBZJDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065637 | |
| Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13795-24-9 | |
| Record name | Benzyl 4-nitrophenyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13795-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-nitrophenyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013795249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl p-nitrophenyl carbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 4-nitrophenyl carbonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYB2FT7YBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of Benzyl 4-nitrophenyl carbonate
An In-depth Technical Guide to Benzyl 4-nitrophenyl carbonate
Introduction
This compound is a versatile chemical compound widely recognized for its applications in organic synthesis and pharmaceutical research.[1] It serves as a highly effective reagent, particularly as a protecting group for alcohols and phenols, which is crucial for the synthesis of complex organic molecules by preventing undesirable side reactions.[1][2][3] Its unique structure, featuring a 4-nitrophenoxide leaving group, allows for selective reactivity under mild basic conditions, making it an invaluable tool in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental applications of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₁NO₅ | [1][4] |
| Molecular Weight | 273.24 g/mol | [1][4][5] |
| CAS Number | 13795-24-9 | [1][5] |
| Appearance | White to off-white powder or crystals | [1][6][] |
| Melting Point | 75 - 80 °C | [1][5][6] |
| Boiling Point | 438.3 ± 45.0 °C (Predicted) | [6][] |
| Density | 1.326 ± 0.06 g/cm³ (Predicted) | [6][] |
| Solubility | Soluble in ether, methanol, chloroform | [6] |
| Storage Conditions | Store at 0 - 8 °C, sealed in a dry place, and protected from light. | [1][6][] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. The following table details its characteristic spectral peaks.
| Spectroscopy | Data | Reference |
| ¹H NMR (61 MHz, CDCl₃) | δ 7.08 – 6.83 (d, J = 9.2 Hz, 2H), 6.13 – 5.99 (m, 6H), 4.02 (s, 2H) | [2] |
| ¹³C NMR (15 MHz, CDCl₃) | δ 129.00, 128.78, 125.23, 121.73, 70.93 | [2] |
| FT-IR (neat, ATR, cm⁻¹) | 1753, 1615, 1595, 1523, 1490, 1455, 1381, 1350, 1278, 1230, 1154, 1052, 967, 862, 774, 734, 723, 692, 679, 668 | [2] |
Reactivity and Applications
Role as a Protecting Group
This compound is primarily used as a reagent for introducing the benzyloxycarbonyl (Cbz or Z) group, a common protecting group for alcohols and amines in multi-step organic synthesis.[1][3] The key to its utility is the 4-nitrophenyl group, which is an excellent leaving group, facilitating the reaction with nucleophiles like alcohols.[3][8]
The protection reaction is typically carried out by reacting an alcohol with this compound in the presence of a base. The reverse reaction, deprotection, is achieved under different conditions, showcasing the group's stability and selective removal.
Base-Labile Nature
A significant property of the resulting carbonate is its stability in acidic and neutral aqueous solutions, yet its susceptibility to cleavage under mild basic conditions.[2][3] Hydrolysis is accelerated in basic conditions (pH 12 and above), releasing the protected alcohol, carbon dioxide, and 4-nitrophenol.[2][3] The release of the 4-nitrophenolate ion, which is bright yellow, allows for the convenient spectrophotometric monitoring of the deprotection reaction at approximately 413 nm.[2][3]
Applications in Synthesis and Drug Development
This compound is a key reagent in various synthetic pathways:
-
Pharmaceuticals: It is used in the synthesis of drug candidates such as Norfloxacin analogs, which exhibit antibacterial and antifungal activities.[] It is also employed in the creation of Janus PEG-based dendrimers for controlled multi-drug loading and release in combination therapies.[]
-
Organic Synthesis: It serves as a versatile reagent for forming esters and carbonates.[1] Its use can enhance reaction yields and simplify purification processes.[1]
-
Bioconjugation: Related 4-nitrophenyl carbonate compounds are used in bioconjugation, drug delivery systems, and the development of diagnostic tools.[9]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a study by Kocalar et al. (2022).[2]
Materials:
-
Benzyl alcohol (1 eq.)
-
4-nitrophenyl chloroformate (1.2 eq.)
-
Triethylamine (1 eq.)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for flash chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve benzyl alcohol and triethylamine in dichloromethane in a reaction vessel.
-
Slowly add 4-nitrophenyl chloroformate to the reaction mixture.
-
Monitor the reaction progress to completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the crude mixture in vacuo to remove the solvent.
-
Purify the resulting residue using silica gel flash chromatography with a gradient of 0-30% ethyl acetate in hexanes.
-
The final product, this compound, is obtained as off-white crystals. The reported yield for this procedure is 94%.[2]
Caption: Synthesis workflow for this compound.
Hydrolysis and Deprotection Kinetics Study
This protocol outlines the methodology used to study the base-labile nature of the protecting group.[2]
Materials:
-
Synthesized this compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer solutions of varying pH (e.g., pH 1 to 14)
-
UV-visible spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For each pH level to be tested, prepare a sample by dissolving a uniform concentration of the stock solution in a mixture of DMSO and the appropriate aqueous buffer (e.g., 10% DMSO/90% buffer).
-
Immediately place the sample cuvette in a UV-visible spectrophotometer.
-
Monitor the release of 4-nitrophenol by measuring the absorbance at 413 nm over time.
-
Record the absorbance data to determine the reaction kinetics at different pH values. The rate of hydrolysis is indicative of the deprotection rate.[2]
Caption: Experimental workflow for hydrolysis kinetics study.
Mechanism of Action: Protection and Deprotection
The utility of this compound lies in its two-step application: the protection of a functional group and its subsequent removal.
Caption: Logical relationship of protection and deprotection steps.
Safety and Handling
According to safety data sheets, this compound is not classified as a hazardous substance.[10] However, standard laboratory safety practices should always be observed.
-
Handling: Use in a well-ventilated area.[11] Avoid formation of dust and aerosols.[11] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses, protective gloves, and a lab coat.[5][10] In case of dust, a dust mask is recommended.[10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] It should be protected from light.[1]
Conclusion
This compound is a highly valuable reagent in modern organic chemistry and drug discovery. Its well-defined chemical properties, predictable reactivity as a base-labile protecting group, and ease of use make it a staple in complex molecular synthesis. The ability to monitor its cleavage spectroscopically adds a layer of practical convenience for researchers. This guide provides the essential technical information required for the effective and safe utilization of this compound in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound 99 13795-24-9 [sigmaaldrich.com]
- 6. This compound CAS#: 13795-24-9 [m.chemicalbook.com]
- 8. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. zycz.cato-chem.com [zycz.cato-chem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Synthesis and Characterization of Benzyl 4-nitrophenyl carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 4-nitrophenyl carbonate, a versatile reagent frequently employed in organic synthesis, particularly as a protecting group for alcohols and phenols.[1] Its utility in the development of complex molecules for pharmaceuticals and advanced materials is well-established.[1] This document outlines a detailed experimental protocol for its preparation and summarizes its key analytical and spectroscopic data.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₅ | [1][3][4] |
| Molecular Weight | 273.24 g/mol | [1][3] |
| Melting Point | 78-80 °C | [3] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Purity | >96.0% (GC), ≥ 99% (HPLC) | [1][2] |
| CAS Number | 13795-24-9 | [2][3] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the acylation of benzyl alcohol with 4-nitrophenyl chloroformate in the presence of a base.[5] This reaction is generally straightforward and yields the desired product in high purity after chromatographic purification.[5]
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol
Materials:
-
Benzyl alcohol (1 eq.)
-
4-Nitrophenyl chloroformate (1.2 eq.)
-
Triethylamine (1 eq.)[5] or Pyridine (1.45 eq.)
-
Methylene chloride (CH₂Cl₂) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for flash chromatography
Procedure:
-
To a dried flask under an inert atmosphere (e.g., nitrogen), add benzyl alcohol (1 eq.) and anhydrous methylene chloride.
-
Add triethylamine (1 eq.) to the solution.[5]
-
Cool the reaction mixture to -5 to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.2 eq.) in anhydrous methylene chloride to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the crude reaction mixture in vacuo.[5]
-
Purify the residue by silica gel flash chromatography using a gradient of 0-30% ethyl acetate in hexanes.[5]
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as off-white crystals.[5] A typical yield for this reaction is around 94%.[5]
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for this compound.
Table 2: ¹H NMR Data [5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.08 – 6.83 | d, J = 9.2 Hz | 2H | Aromatic protons of 4-nitrophenyl group |
| 6.13 – 5.99 | m | 6H | Aromatic protons of benzyl group |
| 4.02 | s | 2H | Methylene protons (-CH₂-) |
Note: The reported spectrum was obtained on a 60 MHz NMR spectrometer in CDCl₃.[5]
| Chemical Shift (δ, ppm) | Assignment |
| 155.6 | Carbonyl carbon (C=O) |
| 152.5 | C-O of 4-nitrophenyl group |
| 145.3 | C-NO₂ of 4-nitrophenyl group |
| 129.00 | Aromatic carbons |
| 128.78 | Aromatic carbons |
| 125.23 | Aromatic carbons |
| 121.73 | Aromatic carbons |
| 70.93 | Methylene carbon (-CH₂-) |
Note: The reported spectrum was obtained on a 15 MHz NMR spectrometer in CDCl₃.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed in Table 4.
Table 4: FT-IR Data (neat, ATR) [5]
| Wavenumber (cm⁻¹) | Assignment |
| 1753 | C=O stretching (carbonate) |
| 1615, 1595 | Aromatic C=C stretching |
| 1523 | Asymmetric NO₂ stretching |
| 1350 | Symmetric NO₂ stretching |
| 1278, 1230 | C-O stretching |
Mass Spectrometry (MS)
Applications in Research and Development
This compound is a valuable reagent in organic synthesis, primarily used as a benzyl protecting group for alcohols and phenols.[1] The carbonate linkage is stable under various conditions but can be readily cleaved under mild basic conditions.[5] The deprotection process releases the 4-nitrophenolate ion, which has a distinct yellow color, allowing for easy spectroscopic monitoring of the reaction progress.[5] This property makes it a useful tool in multi-step syntheses where orthogonal protecting group strategies are required.[5] Its applications extend to the synthesis of complex molecules in pharmaceutical and materials science research.[1] For instance, it has been used in the synthesis of Janus PEG-based dendrimers for combination therapy.[]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 13795-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - this compound (C14H11NO5) [pubchemlite.lcsb.uni.lu]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. research.rug.nl [research.rug.nl]
- 7. This compound(13795-24-9) 13C NMR [m.chemicalbook.com]
Benzyl 4-Nitrophenyl Carbonate: A Comprehensive Technical Guide for Researchers
An in-depth examination of Benzyl 4-nitrophenyl carbonate, a stable and efficient reagent for the introduction of the benzyloxycarbonyl (Cbz) protecting group in synthetic chemistry, with a focus on applications in peptide synthesis and drug development.
Executive Summary
This compound is a versatile crystalline solid that serves as a key reagent for the benzyloxycarbonyl (Cbz) protection of amines, a fundamental transformation in peptide synthesis and the broader field of organic chemistry. Its solid nature offers significant advantages in handling, stability, and storage over the more conventional but hazardous benzyl chloroformate (Cbz-Cl). The presence of the 4-nitrophenyl leaving group facilitates a clean and easily monitored reaction, often proceeding under mild conditions with high yields. This guide provides a detailed overview of its properties, synthesis, and applications, complete with experimental protocols and mechanistic diagrams to support researchers in its effective utilization.
Physicochemical and Spectroscopic Data
This compound is a white to light yellow crystalline solid. Its key physical and spectroscopic properties are summarized below, providing essential data for its identification, handling, and use in quantitative experiments.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 13795-24-9 | [1] |
| Molecular Formula | C₁₄H₁₁NO₅ | [1] |
| Molecular Weight | 273.24 g/mol | [1] |
| Melting Point | 75 - 80 °C | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Purity | ≥ 96.0% |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (60 MHz, CDCl₃) | δ 7.08 – 6.83 (d, J = 9.2 Hz, 2H), 6.13 – 5.99 (m, 6H), 4.02 (s, 2H) | [2] |
| ¹³C NMR (15 MHz, CDCl₃) | δ 129.00, 128.78, 125.23, 121.73, 70.93 | [2] |
| FT-IR (neat, ATR) cm⁻¹ | 1753, 1615, 1595, 1523, 1490, 1455, 1381, 1350, 1278, 1230, 1154, 1052, 967, 862, 774, 734, 723, 692, 679, 668 | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of benzyl alcohol with 4-nitrophenyl chloroformate. This reaction is generally straightforward, high-yielding, and results in a crystalline product that can be easily purified.
Synthetic Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of 4-nitrophenyl carbonates.[2]
Materials:
-
Benzyl alcohol (1.0 eq)
-
4-Nitrophenyl chloroformate (1.2 eq)
-
Triethylamine (1.0 eq)
-
Methylene chloride (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in methylene chloride, add triethylamine (1.0 eq).
-
Add 4-nitrophenyl chloroformate (1.2 eq) to the reaction mixture portion-wise while stirring.
-
Monitor the reaction to completion via thin-layer chromatography (TLC).
-
Upon completion, concentrate the crude reaction mixture in vacuo.
-
Purify the residue by silica gel flash chromatography using a gradient of 0-30% ethyl acetate in hexanes.
-
The final product, this compound, is obtained as off-white crystals in high yield (typically >90%).[2]
Application in Amine Protection
The primary application of this compound is the introduction of the Cbz protecting group onto primary and secondary amines, converting them into stable carbamates. This is a critical step in multi-step syntheses, particularly in solid-phase and liquid-phase peptide synthesis.
Advantages over Benzyl Chloroformate (Cbz-Cl)
This compound offers several advantages over the traditionally used benzyl chloroformate:
-
Stability and Handling: As a crystalline solid, it is more stable, less volatile, and easier to handle and weigh accurately compared to Cbz-Cl, which is a corrosive and moisture-sensitive liquid.[3]
-
Safety: The use of a stable solid reagent can lead to safer laboratory practices, avoiding the hazards associated with the highly reactive and toxic Cbz-Cl.
-
Reaction Monitoring: The reaction releases 4-nitrophenol, which, under basic conditions, forms the intensely yellow 4-nitrophenolate ion.[4] This provides a convenient visual and spectrophotometric method for monitoring the progress of the protection reaction.[4]
-
Mild Reaction Conditions: The 4-nitrophenoxide is an excellent leaving group, allowing the reaction to proceed under mild basic conditions, which is beneficial for sensitive substrates.[2][5]
Mechanism of Cbz Protection
The protection of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine attacks the electrophilic carbonyl carbon of the carbonate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the 4-nitrophenoxide leaving group yields the Cbz-protected amine.
Representative Protocol for Cbz-Protection of an Amino Acid
This protocol is a representative method for the N-protection of an amino acid using this compound, adapted from the classical Schotten-Baumann conditions used for Cbz-Cl.[6]
Materials:
-
Amino Acid (e.g., Alanine) (1.0 eq)
-
Sodium Carbonate (Na₂CO₃)
-
This compound (1.1 eq)
-
Dioxane or THF
-
Water
-
Diethyl ether
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the amino acid (1.0 eq) in an aqueous solution of sodium carbonate (the pH should be maintained between 8 and 10).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in dioxane or THF dropwise to the stirred amino acid solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC. The appearance of a yellow color indicates the formation of the 4-nitrophenolate byproduct.
-
Once the reaction is complete, wash the reaction mixture with diethyl ether to remove unreacted this compound and the 4-nitrophenol byproduct.
-
Carefully acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid while keeping the solution cool in an ice bath.
-
The N-Cbz protected amino acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Conclusion
This compound is a highly effective and practical reagent for the Cbz protection of amines. Its nature as a stable, easy-to-handle solid provides significant logistical and safety advantages over traditional reagents like benzyl chloroformate. The straightforward reaction mechanism, mild conditions, and inherent ability for reaction monitoring make it a valuable tool for researchers and scientists in drug development and peptide synthesis. The protocols and data presented in this guide are intended to facilitate its wider adoption and application in complex synthetic endeavors.
References
An In-Depth Technical Guide to the Physical Properties of Benzyl 4-Nitrophenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of Benzyl 4-nitrophenyl carbonate, a versatile reagent utilized in organic synthesis, particularly in the formation of esters and carbonates for pharmaceutical development.[1] The information presented herein is intended to support research and development activities by providing reliable data and procedural insights.
Core Physical Properties
This compound is typically a white to light yellow crystalline powder.[2][3][4] Its stability and reactivity make it a valuable tool in the synthesis of complex molecules. Below is a summary of its key physical characteristics.
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 78-80 °C (lit.) | [2][4][5][6] |
| 75-80 °C | [1] | |
| 75.0 to 79.0 °C | [3] | |
| Solubility | Soluble in ether, methanol, and chloroform. | [2][4][7] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound, from which its physical properties are determined.
2.1. Synthesis of this compound
A common method for the synthesis of this compound is the acylation of benzyl alcohol with 4-nitrophenyl chloroformate.[8]
Materials:
-
Benzyl alcohol
-
4-Nitrophenyl chloroformate
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a dried flask under a nitrogen atmosphere, dissolve benzyl alcohol in dry dichloromethane.[9]
-
Add dry pyridine to the solution.[9]
-
Cool the mixture to -5 °C.[9]
-
Slowly add a solution of 4-nitrophenyl chloroformate in dry dichloromethane to the cooled mixture.[9]
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.[9]
-
Monitor the reaction to completion using thin-layer chromatography (TLC).[8]
-
Upon completion, add water and extract the organic phase.[9]
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.[9]
-
Dry the organic layer over magnesium sulfate.[9]
-
Concentrate the crude reaction mixture in vacuo.[8]
-
Purify the crude product using silica gel flash chromatography with a gradient of 0-30% ethyl acetate in hexanes to yield off-white crystals of this compound.[8]
2.2. Determination of Melting Point
The melting point of the purified this compound crystals is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.
2.3. Assessment of Solubility
The solubility of this compound is determined by adding a small, measured amount of the compound to a known volume of a specific solvent (e.g., ether, methanol, chloroform) at room temperature. The mixture is agitated, and the substance is considered soluble if it completely dissolves to form a clear solution.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound | 13795-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 13795-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound CAS#: 13795-24-9 [m.chemicalbook.com]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. research.rug.nl [research.rug.nl]
The Synthetic Chemist's Guide to Activated Carbonates: A Deep Dive into Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activated carbonates are a versatile and widely utilized class of reagents in modern organic synthesis, indispensable for forging critical amide, carbamate, and urea linkages. Their heightened electrophilicity compared to standard carbonates allows for efficient reactions under mild conditions, a crucial advantage in the synthesis of complex molecules such as peptides and pharmaceuticals. This technical guide provides an in-depth exploration of the core principles governing the reactivity of the most common activated carbonates: 1,1'-Carbonyldiimidazole (CDI), Di-tert-butyl dicarbonate (Boc anhydride), and N,N'-Disuccinimidyl carbonate (DSC). We will dissect their reaction mechanisms, present available quantitative reactivity data, and provide detailed experimental protocols for their key applications. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of their practical use.
Introduction: The Power of Activation
In the realm of organic synthesis, the carbonyl group of a standard carbonate ester is often insufficiently electrophilic to react readily with common nucleophiles like amines and alcohols. Activated carbonates overcome this limitation by incorporating electron-withdrawing leaving groups, which significantly enhance the electrophilicity of the carbonyl carbon. This "activation" renders them potent acylating agents, enabling a host of important transformations.
The general order of reactivity among these reagents is influenced by the nature of the leaving group. A better leaving group leads to a more reactive carbonate. N-hydroxysuccinimide (NHS), the leaving group in DSC, is an excellent leaving group, making DSC a highly reactive agent. Imidazole, the leaving group in CDI, is also a good leaving group. The tert-butoxide group in Boc anhydride is a poorer leaving group in comparison, rendering it a milder and more selective reagent.
A Comparative Look at Key Activated Carbonates
1,1'-Carbonyldiimidazole (CDI)
CDI is a crystalline solid that serves as a safe and effective phosgene equivalent.[1] It is widely used for the formation of amides, esters, and ureas.[2] Its reactivity stems from the formation of a highly reactive acylimidazolium intermediate upon reaction with a carboxylic acid.[3] This intermediate is then readily attacked by a nucleophile.[3]
Di-tert-butyl dicarbonate (Boc Anhydride)
Boc anhydride is a cornerstone reagent for the protection of amines as their tert-butoxycarbonyl (Boc) carbamates.[4][5] The Boc group is stable under a wide range of conditions but can be easily removed with acid, making it a vital tool in multi-step synthesis, particularly in peptide chemistry.[4][5] Its reactivity is generally milder than that of CDI and DSC, allowing for selective protection of amines in the presence of other nucleophilic functional groups.[6]
N,N'-Disuccinimidyl carbonate (DSC)
DSC is a highly reactive and versatile reagent used for the synthesis of active esters, carbamates, and ureas.[6][7] The N-hydroxysuccinimide (NHS) leaving groups make the central carbonyl carbon exceptionally electrophilic.[8] DSC is particularly useful in bioconjugation chemistry for linking molecules to proteins and other biomolecules.[8]
Understanding the Reactivity: Mechanisms and Pathways
The utility of activated carbonates is underpinned by their reaction mechanisms, which typically involve nucleophilic acyl substitution.
General Mechanism of Acylation
The fundamental reaction involves the attack of a nucleophile (e.g., an amine or alcohol) on the electrophilic carbonyl carbon of the activated carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the acylated product and the leaving group.
Caption: General mechanism of nucleophilic acyl substitution by activated carbonates.
Boc Protection of an Amine
The protection of an amine with Boc anhydride is a classic example of this mechanism. The amine nitrogen acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride.
Caption: Mechanism of Boc protection of an amine using di-tert-butyl dicarbonate.
Quantitative Reactivity Data
| Activated Carbonate | Nucleophile | Solvent | Rate Constant (k) | Temperature (°C) | Notes |
| N,N'-Disuccinimidyl carbonate (DSC) | Water | Aqueous Buffer | Half-life < 10 min | Not Specified | Rapid hydrolysis is a competing reaction in aqueous media.[8] |
| Bis(methyl salicyl) carbonate (BMSC) | Octylphenol | Not Specified | k₁ ≈ 30 x k₁(DPC) | Not Specified | BMSC shows a significantly higher reaction rate compared to diphenyl carbonate (DPC) in melt polymerization. |
| Diaryl Carbonates | Pyridines | 44% Ethanol-Water | Varies with pKa | 25 | Brønsted-type plots show a change in the rate-determining step from formation to breakdown of the tetrahedral intermediate as pyridine basicity decreases. |
Note: The lack of standardized, comparative kinetic data highlights a gap in the literature and underscores the importance of empirical optimization for specific applications.
Experimental Protocols
General Procedure for Boc Protection of a Primary Amine
This protocol provides a standard method for the protection of a primary amine using di-tert-butyl dicarbonate.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Bicarbonate)
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1 - 1.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.
-
Purify the product by column chromatography if necessary.
Caption: A typical experimental workflow for the Boc protection of a primary amine.
Peptide Coupling using 1,1'-Carbonyldiimidazole (CDI)
This protocol outlines the steps for forming a peptide bond using CDI as the coupling agent.
Materials:
-
N-protected amino acid
-
C-protected amino acid (or amino acid ester)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., THF, DCM)
-
Stirring apparatus
-
Standard glassware
Procedure:
-
In a dry, inert atmosphere, dissolve the N-protected amino acid (1.0 eq) in the anhydrous solvent.
-
Add CDI (1.0 eq) to the solution and stir at room temperature for 1-2 hours to form the acylimidazolide intermediate.
-
In a separate flask, prepare a solution of the C-protected amino acid (1.0 eq) in the anhydrous solvent.
-
Add the solution of the C-protected amino acid to the activated acylimidazolide solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by washing with dilute acid (to remove unreacted imidazole) and base, followed by extraction, drying, and purification.
Carbamate Synthesis using N,N'-Disuccinimidyl Carbonate (DSC)
This protocol describes a general procedure for the synthesis of carbamates from an alcohol and an amine using DSC.
Materials:
-
Alcohol
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Amine
-
Anhydrous acetonitrile
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard glassware
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) in dry acetonitrile, add DSC (1.1 eq) and TEA (1.1 eq).
-
Stir the mixture at room temperature for 2-4 hours to form the succinimidyl carbonate intermediate.
-
In a separate flask, dissolve the amine (1.0 eq) in DCM.
-
Add the solution of the amine to the reaction mixture containing the succinimidyl carbonate.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by washing with water and brine, followed by extraction with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude carbamate, which can be purified by chromatography.
Logical Relationships in Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Activated carbonates, particularly as part of coupling reagents, are fundamental to automated solid-phase peptide synthesis (SPPS). The logical workflow of SPPS involves a repeating cycle of deprotection and coupling steps.
Caption: A simplified logical workflow for solid-phase peptide synthesis (SPPS).
Conclusion
Activated carbonates are powerful tools in the arsenal of the synthetic chemist. Their enhanced reactivity, coupled with the ability to tune their selectivity, makes them indispensable for a wide range of synthetic transformations. While a comprehensive quantitative comparison of their reactivity remains an area for further investigation, a solid understanding of their individual characteristics, reaction mechanisms, and established protocols enables their effective application in research, drug discovery, and materials science. This guide provides a foundational understanding to aid researchers in the strategic selection and implementation of these versatile reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A computational study of the mechanistic insights into base catalysed synthesis of cyclic carbonates from CO2: bicarbonate anion as an active species - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. Reactivity of Cyclic and Linear Alkyl Carbonates with Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H-abstraction reactions of pentacyclic carbonates: a computational kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Initial Investigations into Benzyl 4-nitrophenyl Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-nitrophenyl carbonate is a versatile reagent in organic synthesis, primarily utilized for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines. This Cbz protection is a cornerstone of peptide chemistry and is widely employed in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The presence of the electron-withdrawing 4-nitrophenyl group makes the carbonate highly reactive towards nucleophiles, facilitating a smooth and efficient protection reaction under mild conditions. The 4-nitrophenoxide anion is an excellent leaving group, and its release as the colored 4-nitrophenolate ion under basic conditions provides a convenient method for monitoring reaction progress spectrophotometrically.[1][2] This technical guide provides an in-depth overview of the core applications of this compound, including quantitative data from related reactions, detailed experimental protocols, and visualizations of key processes.
Core Applications
The primary application of this compound is as a reagent for the Cbz-protection of amines.[3] This reaction is fundamental in multi-step organic synthesis, particularly in peptide synthesis, where the temporary protection of the N-terminus of an amino acid is required during peptide bond formation.[3] Beyond peptide synthesis, it is used in the preparation of various organic molecules where selective amine protection is necessary to prevent unwanted side reactions.[4][5]
Advantages in Synthesis:
-
Mild Reaction Conditions: The high reactivity of the carbonate allows for the protection of amines under gentle conditions, preserving other sensitive functional groups within the molecule.
-
High Yields: Reactions involving related p-nitrophenyl carbonates often proceed with high efficiency.[1]
-
Crystalline Products: The resulting Cbz-protected amines are often crystalline solids, which facilitates their purification by recrystallization.[3]
-
Spectrophotometric Monitoring: The release of 4-nitrophenol, which forms the yellow 4-nitrophenolate ion in basic media, allows for the real-time monitoring of the reaction progress by UV-Vis spectroscopy at around 400-413 nm.[1][2]
Quantitative Data
While specific quantitative data for reactions using this compound is not extensively documented in readily available literature, data from closely related reagents and reactions provide valuable insights into its expected performance. The following tables summarize yields for protection reactions using analogous p-nitrophenyl carbonates and chloroformates.
| Substrate | Reagent | Product | Yield (%) | Reference Compound |
| Benzyl Alcohol | 4-Nitrophenyl chloroformate | 4-Nitrophenyl benzylcarbonate | 94% | This compound |
| Benzylamine | 4-Nitrophenyl chloroformate | 4-Nitrophenyl benzylcarbamate | 72% | Benzyl N-benzylcarbamate |
| Various Diamines | bis(o-nitrophenyl) carbonate then Benzylamine | Bis-ureas | High | N/A |
Table 1: Yields of Protection Reactions with Related Reagents.
| Substrate | Reagent | Product | Yield (%) |
| Homopropargyl alcohol | DBN and p-Nitrophenyl carbonate | γ-lactam carbamate | 56% |
| 3,4-dimethylphenyl alcohol | DBN and p-Nitrophenyl carbonate | γ-lactam carbamate | 62% |
| D-psicofuranose | DBN and p-Nitrophenyl carbonate | γ-lactam carbamate | 53% |
| n-pentenyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside | DBN and p-Nitrophenyl carbonate | γ-lactam carbamate | 63% |
| 2,3-di-O-benzyl-α-methyl-D-arabinofuranoside | DBN and p-Nitrophenyl carbonate | γ-lactam carbamate | 67% |
Table 2: Synthesis of γ-lactam-derived carbamates using p-Nitrophenyl Carbonates and DBN.[6]
Experimental Protocols
The following are generalized experimental protocols for the Cbz-protection of an amine using this compound and a method for monitoring the reaction.
Protocol 1: General Procedure for Cbz-Protection of a Primary Amine
Materials:
-
Primary amine
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Dissolve the primary amine (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (TEA or DIPEA, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM or THF.
-
Add the this compound solution dropwise to the stirring amine solution over 10-15 minutes.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. The formation of a yellow color indicates the release of 4-nitrophenol.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x Vreaction) to remove the 4-nitrophenol byproduct.
-
Wash the organic layer with brine (1 x Vreaction).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the pure Cbz-protected amine.
Protocol 2: Spectrophotometric Monitoring of the Reaction
Materials:
-
Reaction mixture from Protocol 1
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Appropriate solvent for dilution (e.g., the reaction solvent)
Procedure:
-
At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot with a known volume of the reaction solvent to a concentration suitable for UV-Vis analysis.
-
Measure the absorbance of the diluted sample at the λmax of the 4-nitrophenolate ion (approximately 400-413 nm).
-
Plot the absorbance versus time. The reaction is considered complete when the absorbance reaches a plateau, indicating that the release of 4-nitrophenol has ceased.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformation and a typical experimental workflow associated with the use of this compound.
Caption: Mechanism of Cbz-protection of a primary amine.
Caption: Experimental workflow for amine protection.
Conclusion
This compound stands out as a highly effective reagent for the Cbz-protection of amines, a critical transformation in modern organic synthesis and drug development. Its reactivity, coupled with the ability to monitor reactions spectrophotometrically, offers significant advantages in the laboratory. While direct quantitative data for this specific reagent requires more extensive investigation, the performance of analogous compounds suggests that it is a reliable and high-yielding protecting group source. The protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this compound into their synthetic strategies.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scispace.com [scispace.com]
- 6. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
Methodological & Application
Application Notes: Protocol for N-Terminal Cbz Protection using Benzyl 4-nitrophenyl carbonate in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to ensure chemoselectivity and achieve the desired peptide sequence. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability across a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1][2] Benzyl 4-nitrophenyl carbonate serves as an effective reagent for introducing the Cbz group onto the N-terminus of amino acids or peptides. This reagent offers a reliable and efficient method for N-Cbz protection, a critical step in both solution-phase and solid-phase peptide synthesis.[3][4] The reaction proceeds under mild conditions and has the distinct advantage of releasing 4-nitrophenol as a chromogenic byproduct, allowing for straightforward reaction monitoring.[5]
Principle of Reaction: The N-Cbz protection reaction using this compound is a nucleophilic acyl substitution. The primary amine of the amino acid or peptide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a stable carbamate (urethane) linkage and the displacement of 4-nitrophenol, which is an excellent leaving group.[5][6] The reaction is typically conducted under slightly basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.[5]
Caption: Reaction mechanism for Cbz protection.
Application Notes
-
Reaction Monitoring: The release of the 4-nitrophenol byproduct provides a convenient method for monitoring the reaction's progress. In basic solutions, 4-nitrophenol deprotonates to the 4-nitrophenolate ion, which has a distinct yellow color and can be quantified spectrophotometrically at approximately 400-415 nm.[5][7][8]
-
pH Control: Maintaining the reaction pH between 8 and 10 is crucial.[3] A pH that is too low will result in a protonated, non-nucleophilic amine, slowing or stopping the reaction. Conversely, a pH that is too high may lead to racemization of chiral amino acids or hydrolysis of the reagent.[3]
-
Solvent Selection: The reaction is often carried out in a mixture of an organic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) and an aqueous buffer to ensure the solubility of both the amino acid/peptide and the carbonate reagent.[9][10]
-
Orthogonality: The Cbz group is stable to both acidic and basic conditions commonly used for other protecting groups like Boc (acid-labile) and Fmoc (base-labile), making it an integral part of orthogonal protection strategies in complex syntheses.[1]
Quantitative Data Summary
The following table summarizes typical reaction parameters for N-Cbz protection. Note that optimal conditions may vary depending on the specific amino acid or peptide substrate.
| Parameter | Value/Condition | Reference |
| Reagent Stoichiometry | 1.0 - 1.2 equivalents of this compound | [2] |
| Base | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | [2] |
| pH | 8.0 - 10.0 | [3] |
| Solvent | Aqueous buffer (e.g., 0.1 M NaHCO₃), THF/Water, DMF | [5][9][10] |
| Reaction Temperature | 0 - 5 °C (initial addition), then Room Temperature | [2] |
| Reaction Time | 2 - 4 hours at Room Temperature | [2] |
| Typical Yield | 70% - 95% | [7][10] |
Experimental Protocols
Protocol 1: N-Cbz Protection of an Amino Acid in Solution Phase
This protocol describes a general procedure for the N-terminal protection of a free amino acid using this compound under Schotten-Baumann conditions.
Materials:
-
Amino Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve the amino acid in an aqueous solution of 1 M sodium carbonate. Adjust the pH of the solution to between 9 and 10.[3]
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add this compound to the stirred solution. Ensure the temperature is maintained below 10 °C during the addition.[2]
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or HPLC. The appearance of a yellow color indicates the formation of the 4-nitrophenolate byproduct.[5]
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL) to remove unreacted this compound and the 4-nitrophenol byproduct.[2]
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by slowly adding 1 M HCl. The N-Cbz protected amino acid will precipitate out of the solution.[2]
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the pure N-Cbz protected amino acid.[2]
Protocol 2: Purification of the Cbz-Protected Peptide
For peptides that remain in solution after the reaction, purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.
Procedure:
-
Quenching: Stop the reaction by adding a quenching reagent like 1 M Tris-HCl (pH 8.0) to react with any excess this compound.[5]
-
Sample Preparation: Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) and filter to remove any precipitates.
-
RP-HPLC Purification: Purify the crude peptide using a suitable C18 column.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B. The Cbz-protected peptide is more hydrophobic and will elute later than the unprotected peptide.[5]
-
-
Detection & Collection: Monitor the column effluent at 220 nm and 280 nm. Collect the fractions corresponding to the desired product peak.
-
Lyophilization: Freeze-dry the collected fractions to obtain the purified Cbz-protected peptide as a white, fluffy powder.[5]
Caption: Experimental workflow for N-Cbz protection.
Conclusion
This compound is a highly effective and practical reagent for the introduction of the Cbz protecting group in peptide synthesis. The mild reaction conditions, simple work-up procedures, and the ability to visually monitor reaction progress make it a valuable tool for researchers in organic synthesis and drug development. The protocols provided herein offer a solid foundation for the successful N-Cbz protection of amino acids and peptides, a fundamental step in the construction of complex peptide-based molecules.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. rsc.org [rsc.org]
- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]
Application of Benzyl 4-nitrophenyl carbonate for Amine Protection in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry, medicinal chemistry, and the development of complex molecules. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal through catalytic hydrogenolysis. While benzyl chloroformate (Cbz-Cl) has traditionally been the reagent of choice for the introduction of the Cbz group, its lachrymatory and corrosive nature has prompted the exploration of alternative reagents. Benzyl 4-nitrophenyl carbonate (also known as benzyl p-nitrophenyl carbonate or Cbz-ONp) has emerged as a crystalline, stable, and effective alternative for the N-benzyloxycarbonylation of primary and secondary amines.
This application note provides detailed protocols for the use of this compound as a Cbz-introducing reagent, a summary of available quantitative data, and visualizations of the reaction mechanism and experimental workflow. The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl of the carbonate, leading to the formation of a stable carbamate and the release of 4-nitrophenol. A key advantage of this reagent is that the progress of the reaction can be conveniently monitored spectrophotometrically by measuring the absorbance of the released yellow 4-nitrophenolate anion.[1][2][3]
Reaction Mechanism and Workflow
The protection of an amine with this compound proceeds through a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. This is followed by the departure of the 4-nitrophenoxide leaving group, which is a stable anion, to yield the N-Cbz protected amine.
Caption: Mechanism of Amine Protection using this compound.
A general experimental workflow for the N-Cbz protection of amines using this compound is outlined below. This workflow includes the reaction setup, monitoring, workup, and purification steps.
Caption: General Experimental Workflow for N-Cbz Protection.
Quantitative Data Summary
| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Alanine | 2-Nitrothis compound | 2M NaOH | THF/H₂O | 24 | 75 | [4] |
| Benzylamine | 4-Nitrophenyl chloroformate | Triethylamine | Methylene Chloride | - | 72 | [1] |
Experimental Protocols
The following are detailed protocols for the N-Cbz protection of a generic primary/secondary amine and an amino acid using this compound. These protocols are based on established procedures for similar reagents.[4]
Protocol 1: N-Cbz Protection of a Primary or Secondary Amine
Materials:
-
Primary or secondary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask, add the amine (1.0 equiv) and dissolve it in DCM or THF.
-
Add the base (TEA or DIPEA, 1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of the same solvent.
-
Add the this compound solution dropwise to the amine solution over 10-15 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. The reaction can also be monitored by observing the formation of the yellow 4-nitrophenolate.
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-Cbz protected amine.
Protocol 2: N-Cbz Protection of an Amino Acid
Materials:
-
Amino acid (1.0 equiv)
-
Sodium hydroxide (NaOH) (2.0 equiv)
-
This compound (1.2 equiv)
-
Tetrahydrofuran (THF) and Water
-
Diethyl ether or Ethyl acetate for washing
-
Hydrochloric acid (HCl), 2M
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve the amino acid (1.0 equiv) in a solution of 2M NaOH (2.0 equiv) and water. Add THF to aid in the dissolution of the carbonate reagent.
-
Add a solution of this compound (1.2 equiv) in THF to the stirred amino acid solution at room temperature.
-
Stir the mixture vigorously for 12-24 hours at room temperature. Monitor the reaction by TLC.
-
After the reaction is complete, remove the THF under reduced pressure.
-
The resulting aqueous solution may contain precipitated sodium 4-nitrophenolate. Filter the mixture and wash the solid with a saturated NaHCO₃ solution.
-
Wash the filtrate with diethyl ether or ethyl acetate to remove any unreacted this compound and 4-nitrophenol.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.
-
The N-Cbz protected amino acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Deprotection of the Cbz Group
The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis, a method that is orthogonal to many other protecting groups.
References
Application Notes and Protocols for the Synthesis of Cbz-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of N-Carbobenzyloxy (Cbz)-protected amino acids, a critical step in peptide synthesis and the development of various pharmaceuticals. The protocols detailed below focus on the widely used Schotten-Baumann reaction, employing benzyl chloroformate as the primary protecting group reagent.
Introduction
The Carbobenzyloxy (Cbz or Z) group is a cornerstone in organic synthesis for the protection of amines.[1] Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was the first effective and widely applicable protecting group for the α-amino group of amino acids, revolutionizing peptide chemistry.[2] Its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis make it an invaluable tool.[1] The Cbz group effectively masks the nucleophilic nature of the amine, preventing unwanted side reactions during peptide bond formation.[3] This protection is crucial for the controlled, stepwise assembly of amino acids into peptides.[4][5]
The most common method for introducing the Cbz group is through the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a procedure known as the Schotten-Baumann reaction.[1][2] The base neutralizes the hydrochloric acid that is formed as a byproduct.[1]
Reaction Mechanism and Workflow
The synthesis of Cbz-protected amino acids via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The amino group of the amino acid, deprotonated under basic conditions, acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion to form the N-Cbz protected amino acid.[6]
Reaction Mechanism
Caption: Reaction mechanism for Cbz protection of an amino acid.
Experimental Workflow
The general workflow for the synthesis and purification of a Cbz-protected amino acid is outlined below.
Caption: General experimental workflow for Cbz protection.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Cbz-protected amino acids.
Protocol 1: Classical Schotten-Baumann Conditions
This is a widely used and effective method for the N-Cbz protection of a variety of amino acids.[1][2]
Materials:
-
Amino Acid (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃) or a 2:1 mixture of Sodium Carbonate and Sodium Bicarbonate (NaHCO₃)[7][8]
-
Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)[1]
-
Deionized Water
-
Diethyl Ether or other suitable organic solvent for washing
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate (or the carbonate/bicarbonate mixture). The pH of the solution should be maintained between 8 and 10.[1][7]
-
Cool the solution to 0-5 °C in an ice bath.[1]
-
While stirring vigorously, slowly and simultaneously add benzyl chloroformate and a solution of sodium hydroxide (e.g., 4M) dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C.[9][10] The base is added to neutralize the HCl formed during the reaction.
-
After the addition is complete, continue stirring the mixture for an additional 10 minutes at 0-5 °C, then allow it to warm to room temperature and stir for 2-4 hours.[1][9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities.[2]
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute hydrochloric acid. This will cause the N-Cbz protected amino acid to precipitate out of the solution.[1][2]
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.[1][2]
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.[2]
Protocol 2: Using Benzyl N-Succinimidyl Carbonate (Cbz-OSu)
This method offers a safer alternative to the use of the lachrymatory and hazardous benzyl chloroformate.[1][11]
Materials:
-
Amine or Amino Acid (1.0 equiv)
-
Benzyl N-Succinimidyl Carbonate (Cbz-OSu) (1.0 - 1.2 equiv)[1]
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)[1]
-
Tetrahydrofuran (THF) and Water (1:1 mixture)[1]
-
Ethyl Acetate for extraction
-
Brine solution
Procedure:
-
Dissolve the amine/amino acid in a 1:1 mixture of THF and water.[1]
-
Add sodium bicarbonate to the solution.[1]
-
Add benzyl N-succinimidyl carbonate to the reaction mixture.[1]
-
Stir the reaction at room temperature until completion, monitoring by TLC or HPLC.[1]
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]
-
Purify the resulting residue by silica gel column chromatography if necessary.[1]
Quantitative Data
The yields of Cbz-protected amino acids can vary depending on the specific amino acid and the reaction conditions used. The following table summarizes typical yields for the N-Cbz protection of several common amino acids using the classical Schotten-Baumann method.
| Amino Acid | Typical Yield (%) | Reference |
| Glycine | 86 - 91% | [10] |
| L-Alanine | 90% | [6] |
| L-Leucine | ~90% | [6] |
| L-Phenylalanine | ~90% | [6] |
| L-Proline | ~90% | [6] |
Note: Yields are indicative and can vary based on the scale and specific conditions of the reaction.[2]
Safety Precautions
-
Benzyl chloroformate (Cbz-Cl) is a lachrymator and is corrosive. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]
-
The reactions involving strong acids and bases should be performed with care, and appropriate PPE should be worn.
-
Catalytic hydrogenolysis for deprotection involves flammable hydrogen gas and should be carried out with appropriate safety measures.[12]
Deprotection of the Cbz Group
The removal of the Cbz group is as important as its introduction. The most common method for deprotection is catalytic hydrogenolysis.[3][13]
Protocol 3: Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected amino acid (1.0 equiv)
-
Palladium on carbon (Pd/C, 5-10 mol%)[12]
-
Methanol, Ethanol, or Ethyl Acetate as solvent[12]
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus[12]
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent.[12]
-
Carefully add the Pd/C catalyst to the solution.[12]
-
Place the reaction mixture under an atmosphere of hydrogen gas and stir vigorously at room temperature.[12]
-
Monitor the reaction by TLC or LC-MS.[12]
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.[12]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[12]
Alternative deprotection methods include using transfer hydrogenation with reagents like ammonium formate or cleavage with strong acids like HBr in acetic acid for substrates sensitive to hydrogenation.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. peptide.com [peptide.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. An improved large scale procedure for the preparation of N-Cbz amino acids [agris.fao.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzyl Chloroformate [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
Application Notes: Benzyl 4-nitrophenyl carbonate as a Reagent for the Protection of Hydroxyl Groups
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product development, the strategic use of protecting groups is paramount for achieving chemoselectivity. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to prevent unwanted side reactions. Benzyl 4-nitrophenyl carbonate has emerged as a versatile and effective reagent for the protection of alcohols and phenols.[1][2] The resulting benzyl carbonate protecting group offers a distinct advantage due to its stability in acidic and neutral conditions, while being readily cleavable under mild basic or aminolytic conditions.[3][4] This orthogonality to many other protecting groups, such as silyl and trityl ethers, makes it a valuable tool for complex synthetic strategies.[5]
These application notes provide a comprehensive overview of the use of this compound, including its properties, reaction mechanisms, detailed experimental protocols for protection and deprotection, and a comparison with other benzylating agents.
Key Features and Applications
-
Selective Protection: this compound serves as an effective protecting group for a range of hydroxyl-containing compounds, including primary, secondary, and phenolic alcohols.[2]
-
Stability: The formed benzyl carbonate linkage is robust and stable under acidic and neutral conditions, allowing for a wide range of subsequent chemical transformations.[3][4]
-
Mild Deprotection: The benzyl carbonate group can be removed under mild basic or aminolytic conditions, which is advantageous for substrates sensitive to harsh reagents.[3][4][5]
-
Reaction Monitoring: Deprotection releases 4-nitrophenolate, a yellow-colored compound, which allows for convenient visual or spectrophotometric monitoring of the reaction progress at around 413 nm.[3][4]
-
Orthogonality: The deprotection conditions are orthogonal to many other common protecting groups, such as tert-butyldimethylsilyl (TBDMS) and trityl (Tr) ethers, enabling selective deprotection in complex molecules.[5]
-
Applications: This reagent is utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals, where it can enhance reaction yields and simplify purification processes.[1][2]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
The following table summarizes the experimental conditions for the synthesis of this compound, which is analogous to the protection of benzyl alcohol.
| Substrate | Reagents | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzyl Alcohol | 4-Nitrophenyl chloroformate (1.2 eq) | Triethylamine (1.0 eq) | Methylene Chloride | - | RT | 94 |
Data extracted from the synthesis of the reagent, which serves as a model for the protection of a primary alcohol.[3]
Table 2: Comparison of Benzylating Agents for Hydroxyl Group Protection
| Reagent | Typical Conditions | Advantages | Disadvantages | Deprotection Method |
| This compound | Mildly basic (e.g., Et3N, Pyridine) in aprotic solvents (e.g., DCM) | Neutral byproducts, mild conditions, orthogonal to silyl ethers | May not be suitable for substrates sensitive to any base | Mild base/aminolysis |
| Benzyl Bromide/Chloride (Williamson Ether Synthesis) | Strong base (e.g., NaH, KH) in polar aprotic solvents (e.g., DMF, THF) | Inexpensive, widely used | Requires strongly basic conditions, not suitable for base-sensitive substrates | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
| Benzyl Trichloroacetimidate | Acid catalyst (e.g., TfOH, TMSOTf) in aprotic solvents (e.g., DCM) | Mildly acidic conditions, suitable for base-sensitive substrates | Reagent can be unstable, requires anhydrous conditions | Catalytic Hydrogenolysis |
| 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) | Acid catalyst (e.g., TfOH) | High atom economy, stable crystalline reagent | Requires a stoichiometric amount of a complex reagent | Catalytic Hydrogenolysis |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
This protocol is based on the conditions reported for the synthesis of this compound and can be adapted for other primary alcohols.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl carbonate protected alcohol.
Protocol 2: General Procedure for the Deprotection of a Benzyl Carbonate
This protocol describes a mild aminolysis procedure for the cleavage of the benzyl carbonate protecting group.
Materials:
-
Benzyl carbonate protected alcohol (1.0 eq)
-
Ammonia in Methanol (7N solution)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the benzyl carbonate protected alcohol in a 7N solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The appearance of a yellow color indicates the release of 4-nitrophenolate.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the deprotected alcohol.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the protection of an alcohol with this compound and its subsequent deprotection via aminolysis.
Experimental Workflow
Caption: General experimental workflow for the protection of an alcohol using this compound and subsequent deprotection.
References
- 1. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Spectrophotometric Monitoring of Deprotection Releasing 4-Nitrophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The use of 4-nitrophenyl (pNP) moieties as protecting groups or as part of enzyme substrates is a widespread strategy in organic synthesis, biochemistry, and drug development.[1][2] The deprotection or enzymatic cleavage of these molecules releases 4-nitrophenol (pNP), a chromogenic compound whose appearance can be easily and continuously monitored using UV-Visible spectrophotometry.[3][4][5] In aqueous solutions with a pH above its pKa of ~7.15, 4-nitrophenol exists predominantly as the 4-nitrophenolate anion, which exhibits a distinct yellow color and strong absorbance maximum around 405-410 nm.[3][6] This property allows for a simple, rapid, and continuous method for quantifying reaction kinetics.[3][7]
These application notes provide detailed protocols for preparing a 4-nitrophenol standard curve, monitoring enzyme-catalyzed hydrolysis, and tracking the chemical deprotection of pNP-protected compounds.
Chemical Principle
The assay is based on the cleavage of a chemical bond (e.g., ester, carbonate, carbamate) that releases 4-nitrophenol.[1][3] In its protonated form, 4-nitrophenol is largely colorless. However, in a basic medium (pH > 7.5), it deprotonates to form the 4-nitrophenolate ion.[6] This anion is resonance-stabilized, resulting in a shift of its absorbance maximum to the visible spectrum, producing a yellow color that can be quantified.[6] The rate of formation of the 4-nitrophenolate is directly proportional to the rate of the deprotection reaction.
Caption: Chemical principle of the 4-nitrophenol release assay.
Quantitative Data Summary
Accurate quantification is dependent on the molar extinction coefficient (ε), which varies with buffer conditions and pH.[3] It is crucial to either use a literature value that matches the experimental conditions precisely or determine it empirically by generating a standard curve.[3]
Table 1: Spectrophotometric Properties of 4-Nitrophenol
| Parameter | Value | Conditions | Reference(s) |
| pKa | ~7.15 | 25 °C, aqueous solution | [6] |
| λmax (4-Nitrophenolate) | 400 - 420 nm | Alkaline/basic pH (>7.5) | [6][8][9] |
| Isosbestic Point | 348 nm | Point where 4-nitrophenol and 4-nitrophenolate have the same molar absorptivity. | [6] |
| Molar Extinction Coefficient (ε) | 18,000 - 18,400 M⁻¹cm⁻¹ | 405 nm, strong alkali (pH > 9.2) | [6][7] |
| Molar Extinction Coefficient (ε) | 12,800 M⁻¹cm⁻¹ | 405 nm, PBS, pH 7.4 | [10] |
Experimental Protocols
Protocol 1: Preparation of a 4-Nitrophenol Standard Curve
This protocol is used to determine the molar extinction coefficient under specific assay conditions or to create a standard for direct concentration measurements.
Materials:
-
4-Nitrophenol (pNP)
-
Assay buffer (e.g., Tris-HCl, PBS, at the desired pH)
-
Stop solution (e.g., 0.1 M NaOH or 1 M Na₂CO₃)
-
Spectrophotometer and cuvettes or a 96-well plate reader
Procedure:
-
Prepare a 10 mM pNP Stock Solution: Dissolve 13.91 mg of 4-nitrophenol in 10 mL of the assay buffer.[9]
-
Prepare a 1 mM Working Solution: Dilute 1 mL of the 10 mM stock solution into 9 mL of the assay buffer.[9]
-
Create Dilution Series: Prepare a series of standards in separate tubes by diluting the 1 mM working solution with the assay buffer. A typical concentration range is 0 to 100 µM.[9] For a final volume of 1 mL per tube:
-
0 µM: 1000 µL buffer
-
20 µM: 20 µL of 1 mM pNP + 980 µL buffer
-
40 µM: 40 µL of 1 mM pNP + 960 µL buffer
-
60 µM: 60 µL of 1 mM pNP + 940 µL buffer
-
80 µM: 80 µL of 1 mM pNP + 920 µL buffer
-
100 µM: 100 µL of 1 mM pNP + 900 µL buffer
-
-
Develop Color: Add a fixed volume of stop solution to each standard to ensure the pH is >9.2 and all pNP is converted to the colored 4-nitrophenolate form. For example, add 1 mL of 0.1 M NaOH to each 1 mL standard.[6][11] Note that this will dilute your final concentration.
-
Measure Absorbance: Using a spectrophotometer zeroed with a blank (buffer + stop solution), measure the absorbance of each standard at the desired wavelength (e.g., 405 nm).[7]
-
Plot Data: Plot absorbance versus the final pNP concentration (in M). The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.
Table 2: Example Data for a 4-Nitrophenol Standard Curve
| [pNP] (µM) (Initial) | [pNP] (µM) (Final, after NaOH) | Absorbance at 405 nm (AU) |
| 0 | 0 | 0.000 |
| 20 | 10 | 0.182 |
| 40 | 20 | 0.364 |
| 60 | 30 | 0.545 |
| 80 | 40 | 0.728 |
| 100 | 50 | 0.910 |
Protocol 2: Monitoring Enzyme-Catalyzed Hydrolysis
This protocol describes a general method for assaying enzymes like phosphatases, lipases, or esterases that cleave pNP-linked substrates.[3][7]
Materials:
-
Enzyme solution
-
pNP-linked substrate (e.g., p-nitrophenyl phosphate, p-nitrophenyl butyrate)
-
Assay buffer (at optimal pH for the enzyme)
-
Stop solution (e.g., 0.1 M NaOH)
-
Thermostatic water bath or incubator
Procedure:
-
Prepare Reagents: Prepare the assay buffer and a stock solution of the pNP-substrate in a suitable solvent (e.g., DMSO, ethanol) and then dilute it to the final working concentration in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, pipette the required volume of assay buffer and pNP-substrate solution.
-
Equilibrate Temperature: Pre-incubate the reaction tubes at the optimal temperature for the enzyme (e.g., 37 °C).[8]
-
Initiate Reaction: Add a small volume of the enzyme solution to the tube to start the reaction. Mix gently.
-
Incubate: Incubate the reaction for a defined period (e.g., 10-30 minutes). For kinetic studies, multiple time points should be taken.[11]
-
Stop Reaction: Terminate the reaction by adding a volume of stop solution. This also ensures full color development of the released pNP.[6][9]
-
Measure Absorbance: Centrifuge the tubes to pellet any precipitate if necessary. Measure the absorbance of the supernatant at ~405 nm against a blank. The blank should contain all components except the enzyme, which is added after the stop solution.
-
Calculate Activity: Convert the absorbance reading to the concentration of pNP released using the molar extinction coefficient determined in Protocol 1 or a standard curve. Enzyme activity can then be expressed in units such as µmol/min/mg of protein.
Protocol 3: Monitoring Chemical Deprotection
This protocol is for tracking the release of pNP from a protected molecule under specific chemical conditions (e.g., base-catalyzed hydrolysis).[1]
Materials:
-
pNP-protected compound
-
Reaction buffer at the desired pH (e.g., pH 7, 10, 12)
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare Solutions: Prepare a stock solution of the pNP-protected compound in an appropriate solvent (e.g., acetonitrile, DMSO) and the reaction buffers at various pH values.
-
Setup Spectrophotometer: Set the spectrophotometer to measure absorbance at ~405 nm in kinetic mode (reading absorbance at set time intervals). Set the desired temperature.
-
Blank Measurement: Add the reaction buffer to a cuvette and place it in the spectrophotometer. Zero the instrument.
-
Initiate Reaction: Add a small aliquot of the pNP-protected compound stock solution directly to the cuvette containing the buffer. Mix quickly by gentle inversion.
-
Monitor Reaction: Immediately start recording the absorbance at regular intervals. The duration depends on the reaction rate, from seconds to hours.
-
Data Analysis: Plot absorbance versus time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve. The total concentration of pNP released can be calculated from the final plateau absorbance using the molar extinction coefficient.
Caption: General experimental workflow for pNP release assays.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 7. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]
- 8. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. uvm.edu [uvm.edu]
Application Notes and Protocols for the Introduction of the Benzyloxycarbonyl (Cbz) Group
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. Its stability under various conditions and its facile removal via catalytic hydrogenolysis make it an invaluable tool for chemists.[1][2] This document provides detailed application notes and experimental protocols for the most common methods of introducing the Cbz group onto primary and secondary amines.
Introduction
The introduction of the Cbz group is typically achieved by reacting an amine with an electrophilic Cbz-containing reagent in the presence of a base.[3] The base serves to neutralize the acidic byproduct generated during the reaction and, in the case of amino acids, to deprotonate the amino group, enhancing its nucleophilicity.[4][5] The choice of reagent and reaction conditions can be tailored to the specific substrate and desired outcome. The most common reagents for Cbz protection are benzyl chloroformate (Cbz-Cl), dibenzyl dicarbonate ((Cbz)₂O), and N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).[6][7][8]
Methods Overview and Data Presentation
The following table summarizes the most common methods for introducing the Cbz group, providing a comparative overview of reagents, typical reaction conditions, and reported yields.
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Benzyl Chloroformate (Cbz-Cl) | General Amines | NaHCO₃ | THF/H₂O (2:1) | 0 | 20 | 90 | [7] |
| Benzyl Chloroformate (Cbz-Cl) | Amino Acids | NaOH | Dioxane/H₂O | 0 - RT | 2-3 | 86-91 | [2][9] |
| Benzyl Chloroformate (Cbz-Cl) | Aliphatic/Aromatic Amines | None (PEG-600 as medium) | PEG-600 | RT | - | High | [6][10] |
| Benzyl Chloroformate (Cbz-Cl) | Secondary Amides | LiHMDS | - | - | - | - | [6] |
| Dibenzyl Dicarbonate ((Cbz)₂O) | Amino Acids | NaOH | Dioxane/H₂O | RT | 1 | 83-95 | [11] |
| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | General Amines | NaHCO₃ | THF/H₂O (1:1) | - | - | High | [8] |
Reaction Mechanisms and Workflows
The introduction of the Cbz group proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the Cbz reagent, leading to the formation of a tetrahedral intermediate, which then collapses to yield the Cbz-protected amine.
Caption: General scheme for Cbz protection of amines.
A typical experimental workflow for Cbz protection involves dissolving the amine and a base in a suitable solvent, followed by the addition of the Cbz reagent. The reaction progress is monitored, and upon completion, the product is isolated and purified.
Caption: Typical experimental workflow for Cbz protection.
Experimental Protocols
Protocol 1: Cbz Protection of a General Amine using Benzyl Chloroformate (Cbz-Cl)
This protocol is adapted from a general procedure for the Cbz protection of amines.[7]
Materials:
-
Amine (1.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.5 equiv)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a mixture of THF and water (2:1).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the Cbz-protected amine.[7]
Protocol 2: Cbz Protection of an Amino Acid using Benzyl Chloroformate (Schotten-Baumann Conditions)
This protocol is a classic method for the N-protection of amino acids.[4][9]
Materials:
-
Amino acid (1.0 equiv)
-
2 M Sodium hydroxide (NaOH) solution (2.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Dioxane (or other suitable organic solvent)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid (1.0 equiv) in 2 M NaOH solution (2.0 equiv) and cool the solution to 0 °C.[9]
-
In a separate flask, prepare a solution of benzyl chloroformate (1.1 equiv) in dioxane.[9]
-
Simultaneously, add the benzyl chloroformate solution and an additional equivalent of 2 M NaOH dropwise to the stirred amino acid solution. Maintain the pH between 9 and 10 and the temperature at 0 °C.[9]
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.[9]
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[9]
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. This will precipitate the N-Cbz protected amino acid.[4][9]
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization if necessary.
Protocol 3: Cbz Protection of an Amine using N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
Cbz-OSu is a stable, crystalline solid that can be easier to handle than Cbz-Cl.[12][13]
Materials:
-
Amine (1.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.2 equiv)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equiv) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution.
-
Add N-(benzyloxycarbonyloxy)succinimide (1.2 equiv) to the stirred mixture.[8]
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).
Troubleshooting
-
Di-protection of primary amines: To minimize the formation of di-Cbz byproducts, use a slight excess (1.05-1.2 equivalents) of the Cbz reagent and add it slowly at a low temperature.[9]
-
Hydrolysis of Benzyl Chloroformate: Cbz-Cl is moisture-sensitive. Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent its decomposition.[9][14]
-
Low Yield: Ensure the pH is maintained in the optimal range (typically 8-10 for amino acids) to ensure the amine is sufficiently nucleophilic and to minimize side reactions.[6]
Conclusion
The introduction of the benzyloxycarbonyl group is a fundamental transformation in organic synthesis. By selecting the appropriate reagent and optimizing the reaction conditions, researchers can efficiently protect primary and secondary amines in a wide range of substrates. The protocols and data presented here serve as a comprehensive guide for the successful application of these methods in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [chemicalbook.com]
- 13. N-(Benzyloxycarbonyloxy)succinimide 98 13139-17-8 [sigmaaldrich.com]
- 14. Benzyl Chloroformate [commonorganicchemistry.com]
Application Notes and Protocols for Advanced Synthesis in Pharmaceuticals and Agrochemicals
Introduction
The synthesis of active pharmaceutical ingredients (APIs) and agrochemicals is a cornerstone of modern chemistry, driving innovations in healthcare and agriculture.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of two exemplary molecules: the antibiotic Linezolid and the acaricide Pyflubumide. These examples highlight contemporary synthetic strategies that emphasize efficiency, scalability, and the principles of green chemistry. Additionally, a protocol for the biocatalytic synthesis of chiral amines is presented as a key enabling technology in the production of complex, enantiomerically pure molecules.[3][4]
Application Note 1: Synthesis of the Antibiotic Linezolid
Linezolid is a crucial antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria.[5][6] Its synthesis has been the subject of extensive research to develop efficient and scalable manufacturing processes.[7] The following protocol details a convergent and efficient synthesis of Linezolid.
Quantitative Data Summary: Synthesis of Linezolid
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Starting Material | Molar Equiv. | Yield (%) | Purity (%) |
| 1 | N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline | 304.77 | 3-fluoro-4-morpholinyl aniline | 1.0 | ~85 | >98 |
| 2 | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | 330.75 | Step 1 Product | 1.0 | 77 | >99 |
| 3 | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide | 501.48 | Step 2 Product | 1.0 | ~80 | >99 |
| 4 | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine | 309.33 | Step 3 Product | 1.0 | ~95 | >98 |
| 5 | Linezolid | 337.35 | Step 4 Product | 1.0 | 75 | >99.5 |
Experimental Protocol: Synthesis of Linezolid
This protocol is based on a convergent synthetic route.[7][8]
Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline
-
To a stirred solution of 3-fluoro-4-morpholinyl aniline (1.0 eq) in a suitable solvent such as methanol, add (R)-epichlorohydrin (1.1 eq).
-
Heat the reaction mixture to 60-65 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be used in the next step without further purification.
Step 2: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
-
Dissolve the crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (1.0 eq) in dichloromethane.
-
Add carbonyldiimidazole (CDI) (1.05 eq) to the solution portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Wash the reaction mixture with water to remove any unreacted CDI and imidazole.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the oxazolidinone product.[8]
Step 3: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide
-
Dissolve (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (1.0 eq) in dimethylformamide (DMF).
-
Add potassium phthalimide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
Step 4: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine
-
Suspend the phthalimide-protected intermediate (1.0 eq) in a suitable solvent system, such as a mixture of dichloromethane and methanol.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
Step 5: Synthesis of Linezolid
-
Dissolve the crude amine from the previous step (1.0 eq) in a suitable solvent like dichloromethane or toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the slow addition of acetic anhydride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure Linezolid.[7]
Visualization: Synthetic Pathway of Linezolid
Application Note 2: Synthesis of the Acaricide Pyflubumide
Pyflubumide is a novel acaricide effective against various mite species, including those resistant to existing treatments.[2][9] Its synthesis involves the construction of a unique carboxanilide structure.[10] The protocol below outlines a key synthetic route to this agrochemical.
Quantitative Data Summary: Synthesis of Pyflubumide
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Starting Material | Molar Equiv. | Yield (%) | Purity (%) |
| 1 | 1,3,5-trimethylpyrazole-4-carbonyl chloride | 172.61 | 1,3,5-trimethylpyrazole-4-carboxylic acid | 1.0 | High (used crude) | - |
| 2 | Anilide Intermediate 9 | 465.41 | Aniline 8 | 1.0 | 81 | >98 |
| 3 | Pyflubumide | 533.48 | Anilide Intermediate 9 | 1.0 | 68 | >99 |
Experimental Protocol: Synthesis of Pyflubumide
This protocol is based on the synthetic pathway reported for Pyflubumide.[1][9]
Step 1: Synthesis of 1,3,5-trimethylpyrazole-4-carbonyl chloride
-
To a suspension of 1,3,5-trimethylpyrazole-4-carboxylic acid (1.0 eq) in toluene, add a catalytic amount of dimethylformamide (DMF).
-
Add thionyl chloride (1.2 eq) to the suspension.
-
Reflux the mixture for 2 hours.
-
After cooling, evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used directly in the next step.[9]
Step 2: Synthesis of Anilide Intermediate 9
-
Prepare a suspension of aniline intermediate 8 (1.0 eq) and sodium bicarbonate (1.5 eq) in ethyl acetate.
-
Add the crude 1,3,5-trimethylpyrazole-4-carbonyl chloride from Step 1 to the stirred suspension.
-
Heat the mixture at 50 °C for 3 hours.
-
After cooling, extract the product with tetrahydrofuran (THF) and wash with water.
-
Dry the organic phase over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Wash the resulting residue with a mixture of ethyl acetate and hexane to yield the anilide intermediate.[9]
Step 3: Synthesis of Pyflubumide
-
To a stirred solution of the anilide intermediate 9 (1.0 eq) in THF, add 60% sodium hydride (1.25 eq) at room temperature and stir for 15 minutes.
-
Add isobutyryl chloride (1.28 eq) to the mixture and continue stirring for 3 hours at room temperature.
-
Dissolve the reaction mixture in ethyl acetate and wash with water.
-
Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent.
-
Purify the resulting residue by silica gel column chromatography to obtain Pyflubumide.[9]
Visualization: Synthetic Pathway of Pyflubumide
Application Note 3: Biocatalytic Synthesis of Chiral Amines
Chiral amines are invaluable building blocks in the synthesis of numerous pharmaceuticals and agrochemicals.[3] Biocatalysis, utilizing enzymes such as transaminases, offers a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure amines.[11][12]
Experimental Protocol: ω-Transaminase-Catalyzed Synthesis of a Chiral Amine
This protocol provides a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using an ω-transaminase (ω-TA).
Materials:
-
Prochiral ketone substrate
-
ω-Transaminase (either (R)- or (S)-selective)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO), if needed for substrate solubility
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.5).
-
Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
-
Enzyme Addition: Add the ω-transaminase to the desired final concentration (e.g., 1-5 mg/mL).
-
Amine Donor: Add isopropylamine, which also serves as the solvent for the byproduct acetone, shifting the equilibrium towards product formation.[3]
-
Substrate Addition: Dissolve the prochiral ketone substrate (e.g., 10-50 mM) in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitoring: Monitor the conversion of the ketone to the chiral amine and the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.
-
Work-up and Purification:
-
Stop the reaction by adding a quenching agent (e.g., adjusting the pH).
-
Extract the chiral amine product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography if necessary.
-
Visualization: Workflow for Biocatalytic Chiral Amine Synthesis
References
- 1. Pyflubumide: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis and biological activity of a novel acaricide, pyflubumide [jstage.jst.go.jp]
- 10. Development of a novel acaricide, pyflubumide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hims-biocat.eu [hims-biocat.eu]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 4-nitrophenyl carbonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzyl 4-nitrophenyl carbonate for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagents: 4-nitrophenyl chloroformate can degrade upon exposure to moisture. Benzyl alcohol may contain impurities. | 1a. Use fresh or properly stored 4-nitrophenyl chloroformate. Consider purchasing from a reputable supplier. 1b. Ensure benzyl alcohol is pure and dry. Distillation of benzyl alcohol may be necessary if impurities are suspected. |
| 2. Ineffective Base: The base (e.g., triethylamine, pyridine) may not be sufficiently strong or may be of poor quality. | 2a. Use a dry, high-purity grade of the base. Triethylamine or pyridine are commonly used.[1][2] 2b. Ensure the correct stoichiometry of the base is used, typically at least one equivalent to neutralize the HCl byproduct.[1] | |
| 3. Unfavorable Reaction Temperature: The reaction may be too slow at very low temperatures or side reactions could occur at higher temperatures. | 3a. The reaction is often started at a low temperature (e.g., -5°C to 0°C) during the addition of 4-nitrophenyl chloroformate to control the initial exothermic reaction.[2] 3b. The reaction is then typically allowed to warm to room temperature and stirred for several hours to ensure completion.[1][2] | |
| Presence of 4-nitrophenol Impurity (Yellow Coloration) | 1. Hydrolysis of 4-nitrophenyl chloroformate: The chloroformate is highly susceptible to hydrolysis by water present in the solvent or on glassware. | 1a. Use anhydrous solvents (e.g., dry dichloromethane).[1][2] 1b. Ensure all glassware is thoroughly dried before use. 1c. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| 2. Degradation of the Product: The product itself can be susceptible to hydrolysis, especially under basic conditions if water is present. | 2a. During workup, wash the organic layer with saturated aqueous sodium bicarbonate and brine to remove unreacted starting materials and byproducts.[2] 2b. Minimize the time the product is in contact with aqueous basic solutions. | |
| Formation of Symmetric Carbonate Byproducts | 1. Reaction of Benzyl Alcohol with Itself: This can occur if the activation of benzyl alcohol is not efficient. | 1a. Ensure slow, dropwise addition of 4-nitrophenyl chloroformate to the solution of benzyl alcohol and base to maintain a low concentration of the activated intermediate.[2] |
| 2. Presence of Phosgene Impurities: If the 4-nitrophenyl chloroformate is of low quality, it may contain traces of phosgene. | 2a. Use high-purity 4-nitrophenyl chloroformate. | |
| Difficult Purification | 1. Co-elution of Impurities: 4-nitrophenol or other byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. | 1a. An effective aqueous workup is crucial to remove the majority of polar impurities before chromatography. 1b. For silica gel flash chromatography, a gradient of ethyl acetate in hexanes (e.g., 0-30%) is reported to be effective for purification.[1] |
| 2. Oily Product Instead of Crystals: The presence of residual solvent or impurities can prevent the product from crystallizing. | 2a. Ensure the product is thoroughly dried under high vacuum to remove all solvent. 2b. If the product remains an oil, try recrystallization from a suitable solvent system. The pure product should be an off-white crystalline solid.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A high yield of up to 94% has been reported in the literature under optimized conditions.[1]
Q2: Which base is most suitable for this reaction?
Both triethylamine and pyridine have been successfully used as bases in this synthesis.[1][2] The key is to use a dry, high-purity grade of the base to act as an acid scavenger.
Q3: What is the role of 4-nitrophenyl chloroformate in this synthesis?
4-nitrophenyl chloroformate serves as an activating agent for the benzyl alcohol, forming a mixed carbonate that is a good leaving group for subsequent reactions. This methodology is often employed for the protection of alcohols.[1][3]
Q4: My reaction mixture turned bright yellow immediately. What does this indicate?
A bright yellow color typically indicates the presence of the 4-nitrophenolate ion, which forms from the decomposition of 4-nitrophenyl chloroformate or the product in the presence of a base and water.[1] This suggests that hydrolysis has occurred. To mitigate this, ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q6: What are the key safety precautions for this synthesis?
4-nitrophenyl chloroformate is corrosive and moisture-sensitive. It is important to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. The solvents used, such as dichloromethane, are also hazardous and should be handled with care.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from the literature.[1]
Materials:
-
Benzyl alcohol (1 equivalent)
-
4-nitrophenyl chloroformate (1.2 equivalents)
-
Triethylamine (1 equivalent)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzyl alcohol (1 eq.) and triethylamine (1 eq.) in anhydrous dichloromethane.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.2 eq.) in anhydrous dichloromethane to the reaction mixture dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel flash chromatography using a gradient of ethyl acetate in hexanes (e.g., 0-30%) to yield this compound as off-white crystals.[1]
Data Presentation
| Reactants | Base | Solvent | Yield | Reference |
| Benzyl alcohol, 4-nitrophenyl chloroformate | Triethylamine | Dichloromethane | 94% | [1] |
| (4-(tert-butyl)phenyl)methanol, 4-nitrophenyl chloroformate | Pyridine | Dichloromethane | Not specified | [2] |
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Common side products in reactions with Benzyl 4-nitrophenyl carbonate
Welcome to the technical support center for Benzyl 4-nitrophenyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is a versatile reagent primarily used as a protecting group for alcohols and phenols.[1] It is also widely employed in organic synthesis for the formation of carbamates and other carbonates.[1] Its reactivity allows for the selective modification of molecules while safeguarding sensitive functional groups.
Q2: What are the main side products I should be aware of when using this compound?
A2: The most common and expected side product is 4-nitrophenol , which is released as a leaving group during the reaction.[2] Its characteristic yellow color can be used to monitor the reaction's progress.[2] However, several undesired side products can also form, including:
-
Benzyl alcohol and Carbon Dioxide: These can result from the premature hydrolysis of the reagent.
-
Symmetrical Di-benzyl carbonate: This can form if benzyl alcohol, a potential hydrolysis product, reacts with another molecule of this compound.
-
Urea derivatives (in reactions with amines): If the intended carbamate product reacts further with the starting amine, urea byproducts can be generated.
-
Lactam Carbamates: This unexpected side product can arise if amidine bases like DBU or DBN are used, as they can act as nucleophiles.[3]
Q3: My reaction mixture turned yellow immediately upon adding this compound. What does this indicate?
A3: The immediate appearance of a yellow color signifies the rapid release of the 4-nitrophenolate anion.[2] This can be due to several factors:
-
Presence of a highly nucleophilic substrate: Strong nucleophiles, such as primary amines, can react very quickly with this compound.[2]
-
Basic reaction conditions: The reagent is sensitive to base, and its decomposition is accelerated in a basic medium.[2][4]
-
Moisture in the reaction: Water can hydrolyze the carbonate, especially in the presence of a base, leading to the formation of 4-nitrophenol.
Q4: How can I minimize the formation of hydrolysis-related side products?
A4: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
Q5: Can I use any base for my reaction with this compound?
A5: The choice of base is critical. While a base is often required to deprotonate the nucleophile (e.g., an alcohol), strong or nucleophilic bases can promote side reactions. For instance, amidine bases like DBU and DBN have been shown to react with p-nitrophenyl carbonates to form lactam carbamates.[3] Weaker, non-nucleophilic bases such as triethylamine or pyridine are generally preferred.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | 1. Incomplete reaction due to a weakly nucleophilic substrate. 2. Premature hydrolysis of this compound. 3. Formation of unexpected side products. | 1. Increase the reaction temperature or use a catalyst if compatible with your substrate. 2. Ensure strictly anhydrous conditions. Use freshly distilled solvents and dry reagents. 3. Analyze the crude reaction mixture (e.g., by LC-MS or NMR) to identify side products and adjust reaction conditions accordingly. |
| Reaction is too fast and difficult to control | Highly nucleophilic substrate (e.g., a primary amine). | 1. Lower the reaction temperature (e.g., to 0 °C or below). 2. Add the this compound solution dropwise to the nucleophile solution to maintain a low concentration of the activated carbonate.[2] |
| Formation of an unexpected lactam carbamate | Use of DBU or DBN as a base. | Avoid using amidine bases. Switch to a non-nucleophilic amine base like triethylamine or pyridine.[3] |
| Difficulty in purifying the product from 4-nitrophenol | 4-nitrophenol is acidic and can be challenging to remove from certain products. | 1. Perform an aqueous basic wash (e.g., with 1M NaOH or saturated NaHCO₃ solution) to extract the acidic 4-nitrophenol into the aqueous layer. 2. If the product is base-sensitive, use column chromatography for purification. |
Experimental Protocols
General Protocol for the Protection of an Alcohol
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).
-
Reaction: To this solution, add this compound (1.1 equivalents) portion-wise at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of yellow 4-nitrophenol is a visual indicator of the reaction.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Minimizing Side Reactions with Highly Nucleophilic Amines
-
Preparation: Dissolve the amine (1 equivalent) in anhydrous DCM in a flask equipped with a dropping funnel, under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Solution: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Slow Addition: Transfer the this compound solution to the dropping funnel and add it dropwise to the cooled amine solution over a period of 30-60 minutes with vigorous stirring.
-
Reaction and Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Follow the standard work-up and purification procedures as described in the general protocol.
Visualizing Reaction Pathways and Troubleshooting
Caption: General reaction pathway for this compound.
Caption: Troubleshooting logic for reactions with this compound.
References
Optimizing reaction conditions for amine protection with this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for amine protection. The content is designed to directly address specific issues that may be encountered during experimental work.
General Principles of Amine Protection
Amines are highly nucleophilic and basic, making them reactive toward a variety of reagents.[1] In multi-step syntheses, it is often necessary to temporarily "mask" or "protect" an amine group to prevent unwanted side reactions while other functional groups are being modified.[1] An ideal protecting group is easy to introduce and remove in high yield, stable to a range of reaction conditions, and can be cleaved selectively under mild conditions that do not affect other parts of the molecule.[1] The most common amine protecting groups are carbamates, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).[1][2]
References
Technical Support Center: Troubleshooting Incomplete Cbz Deprotection
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the removal of the carboxybenzyl (Cbz or Z) protecting group. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during Cbz deprotection experiments.
Troubleshooting Guides
This section provides solutions to common problems observed during Cbz deprotection reactions in a question-and-answer format.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or does not go to completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by impurities, especially sulfur-containing compounds (e.g., thiols, thioethers).[1][2]
-
Solution: Ensure the starting material is of high purity. If the substrate contains sulfur, consider an alternative deprotection method not susceptible to poisoning, such as acidic or nucleophilic cleavage.[1][3] In some cases, adding fresh catalyst portion-wise can help drive the reaction to completion.[3][4]
-
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.[1][3]
-
Insufficient Hydrogen: An inadequate supply of hydrogen can lead to an incomplete reaction.[2][5] For catalytic hydrogenation, this could be due to low pressure or poor gas-liquid mixing. For transfer hydrogenation, the hydrogen donor may be depleted.[5]
-
Solution: For catalytic hydrogenation, increase the hydrogen pressure (e.g., from atmospheric to 50 psi or higher) and ensure vigorous stirring to maximize gas-liquid contact.[1][5] For transfer hydrogenation, increase the equivalents of the hydrogen donor (e.g., ammonium formate, formic acid) or add it in portions.[5]
-
-
Poor Solubility: The Cbz-protected compound may not be fully dissolved in the chosen solvent, limiting its access to the catalyst's surface.[2][5]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1]
Issue 2: Incomplete Deprotection with Acidic Conditions
Question: I am using HBr in acetic acid, but a significant amount of starting material remains. What could be the issue?
Answer: Incomplete cleavage using acidic methods often relates to the reagent's potency or the reaction conditions.
-
Insufficient Acid Strength/Concentration: The reagent may not be potent enough for the deprotection.[5]
-
Short Reaction Time or Low Temperature: The reaction may not have had enough time or energy to proceed to completion.[5]
-
Solution: Extend the reaction time and monitor progress by TLC or HPLC. Increasing the reaction temperature may also be necessary.[5]
-
-
Presence of Water: Moisture can interfere with the reaction.
-
Solution: Ensure anhydrous conditions and use fresh reagents.[5]
-
Issue 3: Undesired Side Reactions During Deprotection
Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?
Answer: The nature of side reactions depends heavily on the chosen deprotection method and the functional groups present in the substrate.
-
Reduction of Other Functional Groups: During catalytic hydrogenolysis, other reducible groups like alkenes, alkynes, nitro groups, or aryl halides can also be reduced.[1][3]
-
Acetylation of Deprotected Amine: When using acetic acid as a solvent for acid-catalyzed cleavage, the newly formed amine can be acetylated.[3][8]
-
Formation of Genotoxic Byproducts: The use of Lewis acid-TMS-iodide can generate benzyl iodide, a potent and potentially genotoxic alkylating agent.[3][11]
-
Solution: Safer alternatives include catalytic hydrogenation, milder acidic conditions (AlCl₃/HFIP), or nucleophilic cleavage with reagents like 2-mercaptoethanol.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection? The most prevalent and widely used method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst with hydrogen gas.[3] This method is generally efficient and clean, with easily removable byproducts (toluene and carbon dioxide).[3][5]
Q2: How do I choose the best deprotection method for my specific molecule? The choice depends on the functional groups present in your molecule:
-
For simple substrates without sensitive functional groups: Catalytic hydrogenation is usually the best choice.[3]
-
For substrates with reducible groups (e.g., alkenes, aryl halides): Consider transfer hydrogenolysis for better selectivity, or non-reductive methods like acidic or nucleophilic cleavage.[1][3]
-
For substrates sensitive to strong acids: Avoid HBr/acetic acid. Milder conditions like AlCl₃/HFIP or non-acidic methods like hydrogenation should be used.[3][10]
Q3: What are some alternative hydrogen sources for catalytic hydrogenation? Yes, transfer hydrogenation uses a hydrogen donor molecule instead of hydrogen gas. Common donors include ammonium formate, formic acid, cyclohexene, and 1,4-cyclohexadiene.[2] This method is often more convenient and can offer different selectivity.[2][5]
Q4: Can I deprotect a Cbz group in the presence of a sulfur-containing functional group? Yes, but not with palladium-based catalysis, as sulfur will poison the catalyst.[2][3] In this case, acid-mediated deprotection (e.g., HBr/AcOH, TFA) or nucleophilic cleavage (e.g., 2-mercaptoethanol) are suitable alternatives.[3][4]
Data Presentation
Table 1: Troubleshooting Guide for Incomplete Catalytic Hydrogenolysis
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Activity | 1. Use a fresh batch of Pd/C.[6] 2. Switch to Pearlman's catalyst (Pd(OH)₂/C).[6] | An inactive catalyst is a frequent cause of failure. Pearlman's catalyst is generally more active for hydrogenolysis.[6] |
| Catalyst Poisoning | 1. Purify the starting material thoroughly.[6] 2. Use high-purity solvents.[6] 3. Acid-wash glassware before use.[6] | Impurities, especially sulfur compounds, can irreversibly poison the palladium catalyst.[2][6] |
| Solubility Issues | 1. Change the solvent system (e.g., MeOH, EtOH, EtOAc, THF, or mixtures).[6] | The starting material and deprotected product have different polarities. A solvent system that can dissolve both is crucial.[6] |
| Insufficient Conditions | 1. Increase hydrogen pressure (use a Parr apparatus).[6] 2. Increase the reaction temperature (e.g., to 40-50 °C).[6] 3. Increase catalyst loading (e.g., from 10 wt% to 20-50 wt%).[6] | More forcing conditions can overcome a high activation energy barrier and drive the reaction to completion.[6] |
| Product Inhibition | 1. Add a weak acid (e.g., acetic acid).[1] | Protonation of the product amine prevents it from coordinating to and inhibiting the catalyst.[1] |
Table 2: Comparison of Common Cbz Deprotection Methods
| Deprotection Method | Reagents | Typical Conditions | Yield (%) | Advantages & Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | MeOH or EtOH, rt, 1-24 h | >95 | Advantages: Mild conditions, clean byproducts.[7] Disadvantages: Can reduce other functional groups; catalyst poisoning by sulfur.[3] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | >90 | Advantages: Safer than H₂ gas; often more selective.[3][7] Disadvantages: Can still reduce some sensitive groups. |
| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | 75-95 | Advantages: Effective for sulfur-containing substrates. Disadvantages: Harsh conditions; can cleave other acid-labile groups; potential for side reactions like acetylation.[3] |
| Lewis Acid Cleavage | AlCl₃ in HFIP | rt, 2-16 h | ~90 | Advantages: Mild and selective for Cbz over O- and N-benzyl groups.[10][12] Disadvantages: Requires anhydrous conditions.[12] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C | High | Advantages: Ideal for substrates that poison Pd catalysts.[10][13] Disadvantages: Requires elevated temperature and basic conditions.[13] |
Experimental Protocols
1. Catalytic Hydrogenolysis using H₂ Gas
This is the most frequently employed method due to its mildness and high efficiency.[12]
-
Materials: Cbz-protected amine, 10% Palladium on Carbon (Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂) source, Inert gas (Nitrogen or Argon).
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., MeOH).[12]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.[12]
-
Purge the flask with an inert gas, then evacuate and backfill with hydrogen gas. Repeat this cycle 3-5 times.[3]
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Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon for atmospheric pressure) at room temperature.[3]
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.[7]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
2. Transfer Hydrogenation using Ammonium Formate
This method is a safer alternative to using hydrogen gas.
-
Materials: Cbz-protected amine, 10% Pd/C, Ammonium formate, Methanol (MeOH).
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in MeOH.
-
Carefully add 10% Pd/C catalyst (10-20% by weight).[5]
-
Add ammonium formate (3-5 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor by TLC or HPLC.
-
Upon completion, cool the reaction and filter through a pad of Celite® to remove the catalyst.
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Concentrate the filtrate and perform an appropriate work-up to isolate the product.
-
3. Acidic Cleavage using HBr in Acetic Acid
This method is useful when hydrogenolysis is not feasible.
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Materials: Cbz-protected amine, 33% HBr in Acetic Acid.
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in 33% HBr in acetic acid.
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Stir the solution at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
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Upon completion, carefully pour the reaction mixture into ice-cold diethyl ether to precipitate the amine hydrobromide salt.
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Collect the precipitate by filtration, wash with ether, and dry.
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Neutralize with a suitable base to obtain the free amine.
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4. Nucleophilic Cleavage using 2-Mercaptoethanol
This method is ideal for sensitive substrates where reductive and strong acidic conditions are not tolerated.[7][10]
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Materials: Cbz-protected amine, 2-Mercaptoethanol, Potassium acetate (KOAc) or Potassium phosphate (K₃PO₄), N,N-Dimethylacetamide (DMAC).
-
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium acetate (e.g., 4 equivalents).[3]
-
Add 2-mercaptoethanol (e.g., 2 equivalents).[3]
-
Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[3][10]
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After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
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Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product as needed.[3]
-
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Caption: Decision tree for selecting a Cbz deprotection method.
Caption: General mechanism of Cbz deprotection by catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tdcommons.org [tdcommons.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Stability of Benzyl 4-nitrophenyl carbonate under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of Benzyl 4-nitrophenyl carbonate under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH levels?
A1: this compound is relatively stable in acidic and neutral aqueous solutions.[1][2] However, it undergoes hydrolysis under basic conditions, which is significantly accelerated at pH 12 and above.[1][2] This characteristic makes it a useful base-labile protecting group in organic synthesis.[1][2]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway is hydrolysis. In basic conditions, hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the carbonate. This leads to the release of benzyl alcohol and the 4-nitrophenolate ion. The release of the bright yellow 4-nitrophenolate ion can be monitored spectrophotometrically at around 413 nm to quantify the rate of hydrolysis.[1][2]
Q3: What is the optimal pH range for using this compound as a protecting group?
A3: To ensure the stability of the protecting group, it is best to work under neutral or acidic conditions (pH < 7). The compound has been shown to be stable under these conditions, preventing premature deprotection of the alcohol.[1]
Q4: How can I monitor the deprotection (hydrolysis) of this compound?
A4: The hydrolysis releases 4-nitrophenol, which exists as the yellow-colored 4-nitrophenolate ion under basic conditions.[1][2] The progress of the deprotection can be visually observed by the appearance of this yellow color and quantitatively measured by monitoring the increase in absorbance at approximately 413 nm using a UV-Vis spectrophotometer.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Premature deprotection of the alcohol | The reaction or storage solution is too basic. | Ensure the pH of your solution is neutral or acidic. If basic conditions are required for other reaction steps, consider an alternative protecting group stable at higher pH. |
| Incomplete or slow deprotection | The pH of the deprotection solution is not sufficiently basic. | Increase the pH of the deprotection solution. Hydrolysis is most effective at pH 12 and above.[1][2] |
| Inconsistent reaction rates | Fluctuations in pH or temperature. | Use a reliable buffer system to maintain a constant pH. Ensure the temperature of the reaction is controlled and consistent. |
| Difficulty in monitoring deprotection | Incorrect wavelength setting on the spectrophotometer. | Confirm the spectrophotometer is set to measure the absorbance of the 4-nitrophenolate ion, which is typically around 413 nm.[1] |
| Precipitate formation during the experiment | Low solubility of this compound or the protected alcohol in the aqueous buffer. | A co-solvent such as DMSO or acetonitrile can be used to increase the solubility of the reactants.[3] |
Quantitative Data Summary
The rate of hydrolysis of this compound is highly dependent on the pH of the solution. The following table summarizes the relative initial rates of hydrolysis based on the final absorbance of 4-nitrophenol after 10 minutes at various pH values.
| pH | Relative Initial Rate of Hydrolysis (Arbitrary Units based on Absorbance at 413 nm) | Stability |
| 1 | ~0.0 | High |
| 3 | ~0.0 | High |
| 7 | ~0.0 | High |
| 8 | Low | Moderate |
| 9 | Moderate | Low |
| 10 | Moderate-High | Low |
| 11 | High | Very Low |
| 12 | Very High | Very Low |
| 13 | Very High | Very Low |
| 14 | Very High | Very Low |
Data is interpreted from graphical representations in the cited literature and is intended for comparative purposes.[1]
Experimental Protocols
Protocol: pH Stability Study of this compound
This protocol outlines a method to determine the rate of hydrolysis of this compound at a specific pH.
Materials:
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This compound
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Aqueous buffers at various pH values (e.g., pH 7, 8, 9, 10, 11, 12)
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Water-miscible organic solvent (e.g., DMSO or acetonitrile)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
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Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or acetonitrile.
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Prepare Reaction Solutions: In separate cuvettes, prepare the buffered solutions at the desired pH values.
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Initiate Reaction: To each cuvette, add a small, uniform volume of the this compound stock solution to initiate the hydrolysis reaction. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.
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Spectrophotometric Monitoring: Immediately place the cuvette in the UV-Vis spectrophotometer and begin monitoring the absorbance at 413 nm over time. Record data at regular intervals.
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Data Analysis: The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot. The extent of the reaction can be calculated using the molar extinction coefficient of 4-nitrophenolate at the specific pH and buffer conditions.
Visualizations
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Managing the 4-nitrophenol byproduct after reaction completion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the 4-nitrophenol byproduct in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing 4-nitrophenol from a reaction mixture?
A1: The most common and effective methods for removing 4-nitrophenol as a byproduct include adsorption onto activated carbon, catalytic reduction to the less toxic 4-aminophenol, and solvent extraction. The choice of method depends on the scale of the reaction, the desired purity of the final product, and the available resources.
Q2: How can I quantify the concentration of 4-nitrophenol in my sample?
A2: The concentration of 4-nitrophenol can be accurately determined using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1][2][3] Detailed protocols for both methods are provided in the "Experimental Protocols" section of this guide.
Q3: What are the safety precautions I should take when handling 4-nitrophenol?
A3: 4-Nitrophenol is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] All work should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][5] In case of skin or eye contact, rinse immediately and thoroughly with water.
Q4: How should I dispose of 4-nitrophenol waste?
A4: 4-Nitrophenol and any contaminated materials are considered hazardous waste and must be disposed of according to institutional and local regulations.[6][7] The preferred method of disposal for significant quantities is incineration under controlled conditions.[8] For smaller quantities in a laboratory setting, after appropriate treatment such as neutralization or reduction, the waste should be collected in a labeled, sealed, and compatible hazardous waste container for pickup by a licensed waste contractor.[5][9] Never dispose of 4-nitrophenol down the drain.[6]
Troubleshooting Guides
Adsorption on Activated Carbon
Q: My 4-nitrophenol removal efficiency using activated carbon is lower than expected. What could be the cause?
A: Several factors can influence the efficiency of 4-nitrophenol adsorption. Consider the following troubleshooting steps:
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Incorrect pH: The adsorption of 4-nitrophenol is pH-dependent. The optimal pH for removal is typically in the acidic range, around pH 6.[9][10] At higher pH values, the surface of the activated carbon and the 4-nitrophenolate ion are both negatively charged, leading to electrostatic repulsion and reduced adsorption.
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Insufficient Adsorbent Dose: The amount of activated carbon relative to the concentration of 4-nitrophenol is crucial. An insufficient dose will result in incomplete removal.[9] Refer to the table below for recommended starting doses.
-
Inadequate Contact Time: Adsorption is a time-dependent process. Ensure sufficient mixing and contact time for the 4-nitrophenol to bind to the activated carbon. Equilibrium is often reached within 30-60 minutes.[9][10]
-
Inappropriate Activated Carbon: The properties of the activated carbon, such as surface area and pore size, can significantly impact its adsorption capacity.[11] Consider using an activated carbon with a high surface area.
Data Presentation: Optimizing 4-Nitrophenol Adsorption
| Parameter | Recommended Value | Observations |
| pH | 6.0[9][10] | Removal efficiency decreases at higher pH values.[9] |
| Adsorbent Dose | 2 g/L for ~50 ppm 4-NP[9][10] | Increasing the dose generally increases removal percentage, but the adsorption capacity (mg/g) may decrease.[5][9] |
| Contact Time | 30 - 60 minutes[9][10] | Equilibrium is typically reached within this timeframe. |
| Temperature | Room Temperature | Adsorption of 4-nitrophenol is an exothermic process, so lower temperatures favor removal.[11] |
Experimental Workflow: Adsorption of 4-Nitrophenol
References
- 1. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 2. Remarkably and stable catalytic activity in reduction of 4-nitrophenol by sodium sesquicarbonate-supporting Fe2O3@Pt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. thestudentroom.co.uk [thestudentroom.co.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. iwaponline.com [iwaponline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Recrystallization methods for purifying Benzyl 4-nitrophenyl carbonate
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Benzyl 4-nitrophenyl carbonate.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: While a definitive, published protocol is not widely available, based on solubility data and purification methods for related compounds, several solvent systems are recommended. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Good starting points include mixed solvent systems like ethyl acetate/hexanes or a single solvent system such as methanol or ethanol.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid upon cooling. This is common when the melting point of the compound (78-80 °C for this compound) is close to the boiling point of the solvent. To remedy this, add a small amount of a co-solvent in which the compound is less soluble to lower the overall boiling point of the solvent mixture, or use a larger volume of the primary solvent to ensure the compound dissolves at a temperature below its melting point.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
A3: This is a common issue that can often be resolved by inducing crystallization. First, try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. If that fails, add a "seed crystal" (a tiny amount of the pure compound) to the solution. If neither of these methods works, it's possible that too much solvent was used. In this case, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: Low yield is often due to using an excessive amount of solvent, which retains a significant portion of the product in the mother liquor. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Additionally, make sure the solution is sufficiently cooled (e.g., in an ice bath) before filtration to maximize precipitation. Avoid washing the collected crystals with excessive amounts of cold solvent, as this can also dissolve some of the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | Melting point of the compound is close to or below the solvent's boiling point. | Add a co-solvent in which the compound is less soluble (e.g., hexanes if using ethyl acetate). Use a larger volume of the primary solvent. Ensure slow cooling. |
| Failure to Crystallize | Solution is not saturated (too much solvent used). Supersaturation. | Evaporate some of the solvent and re-cool. Induce crystallization by scratching the flask or adding a seed crystal. Cool the solution in an ice bath. |
| Low Yield | Too much solvent used. Incomplete precipitation. Premature crystallization during hot filtration. Excessive washing of crystals. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled before filtration. Pre-heat the filtration apparatus. Wash crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities Remain | Impurities are co-crystallizing with the product. The chosen solvent is not effective for removing the specific impurity. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Attempt recrystallization with a different solvent system. Consider a preliminary purification step like column chromatography.[1] |
Experimental Protocols
Below are detailed methodologies for potential recrystallization of this compound.
Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
Protocol 2: Recrystallization from Methanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Visualization
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Benzyl 4-nitrophenyl Carbonate in Large-Scale Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyl 4-nitrophenyl carbonate in large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when scaling up the synthesis of this compound?
A1: The primary challenges in the large-scale synthesis of this compound revolve around reaction control, product purity, and safe handling of hazardous reagents. Key issues include managing the exothermic nature of the reaction, preventing the formation of byproducts through precise temperature and addition control, difficulties in achieving high purity via crystallization, and ensuring the safe handling of the moisture-sensitive and toxic precursor, 4-nitrophenyl chloroformate.
Q2: What are the common impurities and byproducts in the synthesis of this compound?
A2: Common impurities include unreacted starting materials such as benzyl alcohol and 4-nitrophenyl chloroformate. Byproducts can form from side reactions, with the most common being the premature release of 4-nitrophenol, which imparts a yellow color to the reaction mixture.[1] This can be exacerbated by the presence of moisture, excess base, or high temperatures leading to the hydrolysis of the chloroformate precursor or the product. In related syntheses, the formation of isomeric dinitrodiphenyl carbonates has also been reported as a potential impurity.[2]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored in a cool, dry place, ideally at temperatures between 0-8 °C, and protected from light.[3] It is sensitive to basic conditions, which can cause decomposition.[1][4] Therefore, it is crucial to avoid contamination with bases during storage.
Q4: What are the main safety concerns associated with the synthesis of this compound?
A4: The primary safety concerns are associated with the handling of the reactant, 4-nitrophenyl chloroformate. It is a corrosive and toxic substance that requires handling in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7][8][9] The synthesis may also involve the use of triphosgene as a safer alternative to highly toxic phosgene, but it still requires careful handling as it can decompose to phosgene.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure stoichiometric amounts of reagents or a slight excess of 4-nitrophenyl chloroformate. Monitor the reaction by TLC or HPLC to confirm completion. |
| Decomposition of product during workup. | Avoid basic conditions during the aqueous workup. Use a mildly acidic or neutral wash to remove the base and its salts. | |
| Hydrolysis of 4-nitrophenyl chloroformate. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Yellow coloration of the final product | Presence of 4-nitrophenol impurity. | Improve purification by recrystallization from an appropriate solvent system (e.g., toluene/cyclohexane) or by performing a wash with a mildly basic aqueous solution during workup to remove the acidic 4-nitrophenol.[2] |
| "Oiling out" during crystallization | The melting point of the product is close to the boiling point of the solvent.[11] | Use a solvent mixture or a solvent with a lower boiling point. Cool the solution slowly and use seed crystals to induce crystallization. |
| Difficulty in filtering the crystallized product | Very fine crystals or amorphous solid. | Optimize the crystallization conditions by adjusting the cooling rate and agitation to obtain larger crystals. |
Quantitative Data
Table 1: Reaction Conditions and Reported Outcomes for Carbonate Synthesis
| Carbonate Product | Starting Materials | Base/Catalyst | Solvent | Temperature | Yield | Purity | Reference |
| This compound | Benzyl alcohol, 4-Nitrophenyl chloroformate | Triethylamine | Methylene chloride | Not specified | 94% | Not specified | [1] |
| Bis(4-nitrophenyl) carbonate | p-Nitrophenol, Triphosgene | Triethylamine | Methylene chloride | < 25 °C | 99% | > 99% | [12] |
| 4-(tert-butyl)benzyl-(4-nitrophenyl) carbonate | (4-(tert-butyl)phenyl)methanol, 4-Nitrophenyl chloroformate | Pyridine | Methylene chloride | -5 °C to RT | Not specified | Not specified | [13] |
Experimental Protocols
1. Laboratory-Scale Synthesis of this compound
This protocol is based on a reported laboratory procedure.[1]
-
Materials: Benzyl alcohol, 4-nitrophenyl chloroformate, triethylamine, methylene chloride (anhydrous), ethyl acetate, hexanes.
-
Procedure:
-
Dissolve benzyl alcohol (1 equivalent) and triethylamine (1 equivalent) in anhydrous methylene chloride under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.2 equivalents) in anhydrous methylene chloride to the reaction mixture.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the crude reaction mixture in vacuo.
-
Purify the residue by silica gel flash chromatography using a gradient of 0-30% ethyl acetate in hexanes to yield this compound as off-white crystals.
-
2. Large-Scale Purification by Crystallization
This protocol is a general guide for crystallization on a larger scale, adapted from principles for related compounds.[11][12]
-
Materials: Crude this compound, suitable solvent system (e.g., toluene, cyclohexane).
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., toluene) at an elevated temperature.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the pure product can be beneficial.
-
Further, cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., cyclohexane).
-
Dry the crystals under vacuum.
-
Visualizations
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. BIS(4-NITROPHENYL) CARBONATE synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 4-Nitrophenyl Chloroformate Manufacturers, with SDS [mubychem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 13. research.rug.nl [research.rug.nl]
Enhancing reaction rates for sluggish couplings with Benzyl 4-nitrophenyl carbonate
Welcome to the technical support center for Benzyl 4-nitrophenyl carbonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with a nucleophile?
The reaction proceeds via a nucleophilic acyl substitution. The nucleophile, typically a primary or secondary amine, attacks the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable carbamate linkage and releases 4-nitrophenol as a byproduct.[1][2][3] The release of the yellow-colored 4-nitrophenolate anion can be monitored spectrophotometrically to track the reaction progress.[4][5][6]
Q2: My reaction is sluggish or incomplete. What are the common causes?
Several factors can contribute to slow or incomplete reactions:
-
Low Nucleophilicity of the Amine: The amine may be protonated (e.g., as a hydrochloride salt), significantly reducing its nucleophilicity. The reaction is favored at a neutral to slightly basic pH (7.2-8.5).[5]
-
Inappropriate Solvent: Poor solubility of either the this compound or the nucleophile can hinder the reaction. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally recommended.[5][7]
-
Low Reaction Temperature: While many reactions proceed at room temperature, gentle warming to 30-40 °C can sometimes increase the reaction rate. However, be cautious of potential side reactions at elevated temperatures.[5]
-
Steric Hindrance: Sterically hindered amines will react more slowly.
-
Hydrolysis of the Carbonate: The presence of water can lead to the hydrolysis of this compound, reducing the amount of reagent available for the desired reaction. It is important to use anhydrous conditions if the reaction is sensitive to water.[5]
Q3: How can I monitor the progress of my reaction?
There are several methods to monitor the reaction:
-
UV-Vis Spectroscopy: The release of 4-nitrophenol can be quantified by monitoring the increase in absorbance around 400-413 nm.[4][5][6]
-
Thin-Layer Chromatography (TLC): TLC provides a quick and simple way to qualitatively assess the consumption of starting materials and the formation of the product.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for accurate identification and quantification of the starting material, product, and byproduct.[5]
-
¹H NMR Spectroscopy: Changes in the chemical shifts of protons on the starting materials and product can be observed to monitor reaction conversion.[5]
-
FTIR Spectroscopy: The disappearance of the carbonate carbonyl stretch (around 1760 cm⁻¹) and the appearance of the carbamate carbonyl stretch can be monitored.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Very Slow Reaction | 1. Inactive Amine: The amine may be protonated (e.g., as a salt). | 1. Ensure the amine is in its free base form. If it is a salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) to deprotonate it.[5] |
| 2. Low Reaction pH: The reaction medium is too acidic. | 2. Adjust the pH to a neutral or slightly basic range (7.2-8.5).[5] | |
| 3. Inappropriate Solvent: Poor solubility of reactants. | 3. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[5][7] | |
| 4. Low Temperature: The activation energy for the reaction is not being met. | 4. Gently warm the reaction mixture to 30-40 °C, while monitoring for any potential side product formation.[5] | |
| Low Yield | 1. Incomplete Reaction: See "No or Very Slow Reaction" above. | 1. Address the issues of amine activity, pH, solvent, and temperature. |
| 2. Hydrolysis of Starting Material: Presence of water is consuming the carbonate. | 2. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[5] | |
| 3. Side Reactions: The nucleophile or product may be unstable under the reaction conditions. | 3. Analyze the reaction mixture for byproducts to identify potential degradation pathways. Consider milder reaction conditions if necessary. | |
| Multiple Spots on TLC or Peaks in LC-MS | 1. Impure Starting Materials: The reactants may contain impurities. | 1. Verify the purity of your this compound and nucleophile before starting the reaction. |
| 2. Side Reactions or Degradation: See above. | 2. Minimize hydrolysis and consider if the product is degrading over time by analyzing aliquots at different time points.[5] |
Quantitative Data: Influence of Amine Nucleophilicity
The following table summarizes kinetic data for the reaction of 4-nitrophenyl phenyl carbonate with various alicyclic secondary amines. While the specific benzyl carbonate is different, this data provides a strong indication of how the structure and basicity of the amine can significantly impact the reaction rate. The reactions were conducted in a solution of 80 mol % H₂O / 20 mol % DMSO at 25.0 ± 0.1 °C.[8]
| Amine | [Amine] / 10⁻³ M | k_obsd / s⁻¹ | k_N / M⁻¹s⁻¹ |
| Piperazinium ion | 17.3 - 63.5 | (9.32 - 38.1) x 10⁻⁴ | (6.22 ± 0.11) x 10⁻² |
| 1-Formylpiperazine | 10.6 - 55.9 | (17.9 - 93.9) x 10⁻³ | 1.68 ± 0.01 |
| Morpholine | 10.8 - 54.0 | (12.3 - 61.0) x 10⁻² | 11.3 ± 0.1 |
| 1-(2-Hydroxyethyl)piperazine | 11.0 - 55.0 | (2.89 - 15.1) x 10⁻¹ | 27.6 ± 0.5 |
| Piperazine | 11.0 - 54.8 | (11.2 - 58.8) x 10⁻¹ | 108 ± 2 |
| 3-Methylpiperidine | 10.5 - 52.3 | 2.38 - 12.8 | 248 ± 3 |
Note: This data is for 4-nitrophenyl phenyl carbonate, but illustrates the general trend of reactivity with this compound.[8]
Experimental Protocols
General Protocol for Coupling with an Amine
-
Dissolve the Amine: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile in an appropriate anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add Base (if necessary): If the amine is a salt (e.g., hydrochloride), add 1.1 equivalents of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA). Stir for 5-10 minutes at room temperature.
-
Add this compound: Add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the amine solution.
-
Monitor the Reaction: Stir the reaction at room temperature. Monitor the progress by TLC, LC-MS, or by observing the formation of the yellow 4-nitrophenolate. Gentle warming (30-40 °C) can be applied if the reaction is slow.[5]
-
Work-up: Once the reaction is complete, the mixture can be diluted with a suitable organic solvent and washed with aqueous solutions to remove the 4-nitrophenol byproduct and any excess base. For example, wash with a mild acid (e.g., 1M HCl) to remove the base, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove 4-nitrophenol, and finally with brine.
-
Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.
Protocol for Monitoring Reaction by UV-Vis Spectroscopy
-
Prepare a Calibration Curve:
-
Prepare a stock solution of 4-nitrophenol in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.5).
-
Create a series of dilutions to known concentrations.
-
Measure the absorbance of each dilution at 400 nm.
-
Plot absorbance versus concentration to generate a standard curve.[5]
-
-
Monitor the Reaction:
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Dilute the aliquot in the same buffer used for the calibration curve to a concentration that falls within the linear range of your standard curve.
-
Measure the absorbance at 400 nm.
-
Use the calibration curve to determine the concentration of 4-nitrophenol released, which corresponds to the amount of product formed.[5]
-
Visualizations
Caption: General reaction mechanism for the coupling of an amine with this compound.
Caption: Troubleshooting workflow for enhancing sluggish reaction rates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. benchchem.com [benchchem.com]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Validation & Comparative
A Comparative Kinetic Analysis of Benzyl 4-nitrophenyl Carbonate and Other Activated Esters for Bioconjugation
For researchers, scientists, and drug development professionals, the efficient and specific formation of stable amide bonds is a cornerstone of bioconjugation and peptide synthesis. Activated esters are widely employed for this purpose, reacting with primary amines on biomolecules. This guide provides a detailed comparison of the kinetic performance of Benzyl 4-nitrophenyl carbonate against other commonly used activated esters, including N-hydroxysuccinimide (NHS) esters and their fluorinated analogs. The selection of the optimal activated ester is critical, representing a trade-off between reactivity towards the target amine (aminolysis) and stability against premature degradation by water (hydrolysis).
Executive Summary
This compound offers a chromogenic reporter for monitoring reaction progress, as the release of 4-nitrophenolate can be followed spectrophotometrically. Kinetically, it represents a moderately reactive activated ester. In comparison, N-hydroxysuccinimide (NHS) esters are highly reactive but are also more susceptible to hydrolysis, especially at the slightly alkaline pH required for efficient aminolysis. Pentafluorophenyl (PFP) and 2,3,5,6-tetrafluorophenyl (TFP) esters have emerged as alternatives with enhanced stability against hydrolysis compared to NHS esters, providing a wider window for conjugation reactions.[1][2][3] The choice of activated ester should therefore be guided by the specific requirements of the application, including the stability of the biomolecule, the desired reaction time, and the need for reaction monitoring.
Quantitative Kinetic Data
The following table summarizes available kinetic data for the hydrolysis and aminolysis of various activated esters. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature. The data presented here is compiled from different studies and should be used as a comparative guide.
| Activated Ester | Nucleophile | Conditions | Second-Order Rate Constant (k_N, M⁻¹s⁻¹) for Aminolysis | Pseudo-First-Order Rate Constant (k_hyd, s⁻¹) for Hydrolysis | Half-life (t₁/₂) for Hydrolysis |
| 4-Nitrophenyl phenyl carbonate | Piperazine | 80% H₂O/20% DMSO, 25°C | 108 ± 2[4] | Not Reported | Not Reported |
| 4-Nitrophenyl phenyl carbonate | Morpholine | 80% H₂O/20% DMSO, 25°C | 11.3 ± 0.1[4] | Not Reported | Not Reported |
| 4-Nitrophenyl phenyl carbonate* | 1-Formylpiperazine | 80% H₂O/20% DMSO, 25°C | 1.68 ± 0.01[4] | Not Reported | Not Reported |
| This compound | Hydroxide (OH⁻) | DMSO/water, various pH | Not Applicable | Rate increases significantly with pH[5][6] | Stable at neutral pH, rapid hydrolysis at pH ≥ 12[5][6] |
| NHS Ester | - | pH 7.0, Room Temp | Not Applicable | - | ~1-2 hours[3] |
| NHS Ester | - | pH 8.0, Room Temp | Not Applicable | - | ~1 hour[3] |
| NHS Ester | - | pH 8.6, 4°C | Not Applicable | - | 10 minutes[3] |
| PFP Ester | - | Aqueous Solution | Not Applicable | Reported to be ~6-fold more stable than NHS ester[3][7] | Significantly longer than NHS ester[3][7] |
| TFP Ester | - | Aqueous Solution | Not Applicable | More stable than NHS ester[1][2] | Longer than NHS ester[1][2] |
*Data for 4-Nitrophenyl phenyl carbonate is used as a proxy for this compound due to the availability of detailed aminolysis kinetics.
Experimental Protocols
General Protocol for Kinetic Analysis of Activated Esters by UV-Vis Spectrophotometry
This protocol describes a general method for determining the kinetics of aminolysis or hydrolysis of activated esters that release a chromogenic leaving group, such as 4-nitrophenol.
Materials:
-
Activated ester (e.g., this compound)
-
Amine nucleophile (e.g., n-butylamine or benzylamine)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.4 or 8.5)
-
Anhydrous organic solvent for stock solutions (e.g., DMSO or DMF)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the activated ester in anhydrous DMSO or DMF.
-
Prepare a stock solution of the amine nucleophile in the reaction buffer.
-
Prepare a stock solution of the leaving group (e.g., 4-nitrophenol) in the reaction buffer for creating a standard curve.
-
-
Standard Curve Generation:
-
Prepare a series of dilutions of the leaving group stock solution in the reaction buffer.
-
Measure the absorbance of each dilution at the λmax of the leaving group (e.g., ~400-413 nm for 4-nitrophenol in basic solution).[5][6]
-
Plot absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient.
-
-
Kinetic Measurement:
-
Equilibrate the reaction buffer to the desired temperature in a quartz cuvette inside the spectrophotometer.
-
To initiate the reaction, add a small volume of the activated ester stock solution to the buffer (for hydrolysis) or the buffer containing the amine (for aminolysis). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate.
-
Immediately begin monitoring the absorbance at the λmax of the released leaving group over time.
-
-
Data Analysis:
-
For hydrolysis, under pseudo-first-order conditions (water in large excess), the natural logarithm of the change in absorbance versus time will be linear. The pseudo-first-order rate constant (k_hyd) is the negative of the slope. The half-life can be calculated as t₁/₂ = 0.693 / k_hyd.[7]
-
For aminolysis, under pseudo-first-order conditions (amine in large excess), plot the initial reaction rates (determined from the initial slope of the absorbance vs. time curve and the standard curve) against the amine concentration. The slope of this plot will give the second-order rate constant (k_N).
-
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in the kinetic analysis of activated esters, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: General reaction mechanism of an activated ester with a primary amine.
Caption: Experimental workflow for kinetic analysis using spectrophotometry.
References
Orthogonality of the Cbz Group Introduced by Benzyl 4-Nitrophenyl Carbonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the intricate assembly of peptides and complex pharmaceuticals, the strategic use of protecting groups is paramount. The carboxybenzyl (Cbz or Z) group, a stalwart in the chemist's toolkit, offers robust protection for amines. Its introduction via Benzyl 4-nitrophenyl carbonate presents a viable alternative to the more traditional benzyl chloroformate. This guide provides an objective, data-driven comparison of the Cbz group's orthogonality when introduced by this reagent, its performance against other Cbz introduction methods, and its stability relative to other common amine protecting groups.
Performance Comparison of Cbz Introduction Reagents
The choice of reagent for the introduction of the Cbz group can influence reaction conditions, yields, and overall process safety. While benzyl chloroformate (Cbz-Cl) is a common choice, this compound offers advantages in terms of stability and handling. Below is a comparative summary of these reagents.
| Reagent | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Potential Limitations |
| This compound | Amine, base (e.g., triethylamine), CH₂Cl₂, 0 °C to room temperature.[1] | 72-94[1] | More stable and less hazardous than Cbz-Cl; reaction progress can be monitored by the release of 4-nitrophenol.[1] | Can be less reactive than Cbz-Cl, potentially requiring longer reaction times or slightly harsher conditions. |
| Benzyl Chloroformate (Cbz-Cl) | Amine, base (e.g., NaHCO₃, Na₂CO₃), aqueous or biphasic solvent system, 0 °C to room temperature.[2][3] | 90-98[3] | Highly reactive, generally leading to faster reaction times and high yields.[3] | Moisture sensitive, corrosive, and more hazardous to handle. |
| Dibenzyl Carbonate | Higher temperatures often required. | Variable | Safer alternative to Cbz-Cl. | Lower reactivity, often requiring forcing conditions. |
| Benzyl N-succinimidyl carbonate (Cbz-OSu) | Amine, base (e.g., NaHCO₃), THF/water, room temperature.[2] | High | Safer and more stable than Cbz-Cl. | Generally more expensive. |
Orthogonality of the Cbz Group
A key advantage of the Cbz group is its orthogonality with other widely used amine protecting groups, namely the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality allows for the selective deprotection of one group while others remain intact, a critical feature in multi-step syntheses.[4]
Cbz vs. Boc
The Cbz group is stable to the acidic conditions typically employed for the removal of the Boc group.
| Protecting Group | Deprotection Reagent | Cbz Group Stability |
| Boc | Trifluoroacetic acid (TFA) in CH₂Cl₂ | High . The Cbz group is generally stable to TFA treatment, allowing for selective Boc deprotection.[5] |
| Cbz | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | N/A |
Cbz vs. Fmoc
The Cbz group is stable to the basic conditions used for the cleavage of the Fmoc group.
| Protecting Group | Deprotection Reagent | Cbz Group Stability |
| Fmoc | 20% Piperidine in DMF | High . The Cbz group remains intact under the mild basic conditions used for Fmoc removal. |
| Cbz | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | N/A |
Cbz Deprotection Methods: A Comparative Overview
The selective removal of the Cbz group can be achieved under various conditions, offering flexibility in synthetic design. The choice of deprotection method depends on the presence of other functional groups in the molecule.
| Deprotection Method | Reagents & Conditions | Typical Yield (%) | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C, in MeOH or EtOH, room temperature. | >90 | Very mild, neutral conditions; clean byproducts (toluene and CO₂). | Incompatible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups). |
| Acidic Cleavage | HBr in Acetic Acid | 70-90 | Effective when hydrogenolysis is not feasible. | Harsh conditions that may not be suitable for acid-sensitive substrates. |
| Lewis Acid-Mediated Cleavage | AlCl₃ in HFIP | >90 | Mild and selective; orthogonal to Fmoc and Benzyl (Bn) groups. | Not orthogonal to the Boc group. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | High | Useful for substrates sensitive to both reduction and strong acids. | Requires elevated temperatures and basic conditions. |
Experimental Protocols
Protocol 1: Cbz Protection of Benzylamine using this compound
Materials:
-
Benzylamine
-
This compound
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve this compound (1.0 eq.) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add triethylamine (1.0 eq.).
-
Slowly add benzylamine (1.8 eq.) dropwise to the stirred solution.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel flash chromatography using a gradient of ethyl acetate in hexanes to yield the N-Cbz protected benzylamine (typical yield: ~72%).[1]
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (e.g., H₂ balloon)
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected amine in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Secure a hydrogen balloon to the flask and briefly evacuate and backfill with hydrogen gas (repeat 2-3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizing Orthogonality and Reaction Pathways
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the reaction mechanism for Cbz protection, the deprotection pathways, and the principle of orthogonality.
Caption: Mechanism of amine protection using this compound.
Caption: Major deprotection pathways for the Cbz group.
Caption: Orthogonal deprotection of Boc, Cbz, and Fmoc groups.
References
A Comparative Study of Base-Labile Protecting Groups for Amines
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and pharmaceuticals. Base-labile protecting groups for amines are integral to many synthetic strategies, offering an orthogonal approach to acid-labile and other protecting groups. This guide provides an objective comparison of three commonly employed base-labile amine protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc), trifluoroacetamide (Tfa), and phthalimide (Phth) groups. We present a summary of their deprotection conditions, relative stability, common side reactions, and detailed experimental protocols to aid in the rational design of synthetic routes.
Introduction to Base-Labile Amine Protecting Groups
Base-labile protecting groups are chemical moieties that are stable to neutral and acidic conditions but can be selectively removed by treatment with a base. This characteristic is crucial for orthogonal protection strategies, where multiple protecting groups are employed to mask different functional groups within a molecule, allowing for their selective removal at different stages of a synthesis.[1][2] The choice of a base-labile protecting group is dictated by factors such as the stability of the substrate to basic conditions, the desired rate of deprotection, and the potential for side reactions.
Comparative Analysis
The Fmoc, Tfa, and Phth groups are all widely used for the protection of primary and secondary amines. However, they differ significantly in their lability towards bases, the conditions required for their removal, and their compatibility with other functional groups.
Deprotection Mechanisms
The removal of these protecting groups proceeds through distinct base-mediated pathways.
-
Fmoc: The deprotection of the Fmoc group occurs via a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring. This is followed by a rapid elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF).[3][4] The DBF byproduct is typically scavenged by the amine base to prevent side reactions.[4]
-
Trifluoroacetamide (Tfa): The Tfa group is an amide, and its cleavage is achieved by basic hydrolysis. The strong electron-withdrawing effect of the trifluoromethyl group makes the amide carbonyl highly susceptible to nucleophilic attack by hydroxide or other bases, leading to the formation of the free amine and a trifluoroacetate salt.[5]
-
Phthalimide (Phth): The deprotection of the phthalimide group is most commonly achieved by hydrazinolysis, known as the Gabriel synthesis.[6][7] Hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide and the release of the primary amine.[6][8]
Data Presentation
The following tables summarize the key characteristics and deprotection conditions for the Fmoc, Tfa, and Phth protecting groups.
Table 1: General Characteristics of Base-Labile Amine Protecting Groups
| Protecting Group | Structure | Common Protection Reagents | Key Features |
| Fmoc | 9-fluorenylmethoxycarbonyl | Fmoc-Cl, Fmoc-OSu | Mildly base-labile, UV-active byproduct allows for reaction monitoring.[4][9] |
| Trifluoroacetamide (Tfa) | Trifluoroacetyl | Trifluoroacetic anhydride, Ethyl trifluoroacetate | Stable to strong acids, cleaved by mild bases.[5][10] |
| Phthalimide (Phth) | Phthaloyl | Phthalic anhydride, Potassium phthalimide | Robust, stable to acidic and many basic conditions.[7][11] |
Table 2: Comparative Deprotection Conditions
| Protecting Group | Common Deprotection Reagents | Typical Solvents | Typical Conditions | Relative Lability |
| Fmoc | 20-50% Piperidine in DMF; DBU | DMF, NMP | Room temperature, 5-30 min | Very Labile |
| Trifluoroacetamide (Tfa) | 0.1-0.2 M NaOH or LiOH in H₂O/EtOH; K₂CO₃ in MeOH/H₂O; NaBH₄ in THF/EtOH | H₂O, Alcohols, THF | Room temperature, minutes to hours | Moderately Labile |
| Phthalimide (Phth) | Hydrazine hydrate | Ethanol, Methanol, THF | Room temperature to reflux, 1-16 hours | Least Labile |
Table 3: Stability and Orthogonality
| Protecting Group | Stable To | Labile To | Orthogonal To |
| Fmoc | Acids (e.g., TFA), Hydrogenolysis (quasi-orthogonal to Cbz)[3] | Bases (e.g., piperidine, DBU)[9] | Boc, Cbz, Trt |
| Trifluoroacetamide (Tfa) | Strong acids (e.g., TFA), Hydrogenolysis | Mild to strong bases, some reducing agents (NaBH₄) | Boc, Cbz |
| Phthalimide (Phth) | Acids, most bases (except strong hydrolysis conditions), Hydrogenolysis | Hydrazine, strong hydrolytic conditions[4][7] | Boc, Fmoc, Cbz |
Table 4: Common Side Reactions During Deprotection
| Protecting Group | Common Side Reactions | Mitigation Strategies |
| Fmoc | Aspartimide formation, diketopiperazine formation, racemization (especially C-terminal Cys), piperidine adducts.[12] | Use of alternative bases (e.g., DBU/piperazine), addition of HOBt, careful selection of synthesis strategy.[12] |
| Trifluoroacetamide (Tfa) | Hydrolysis of other base-labile groups (e.g., esters).[13] | Careful control of reaction conditions (base concentration, temperature, time). |
| Phthalimide (Phth) | Incomplete deprotection, side reactions with other carbonyl-containing functional groups if excess hydrazine is used.[14] | Use of appropriate stoichiometry of hydrazine, careful monitoring of the reaction. |
Experimental Protocols
Detailed methodologies for the deprotection of each protecting group are provided below.
Protocol 1: Fmoc Deprotection using Piperidine
Objective: To remove the Fmoc protecting group from a primary or secondary amine.
Materials:
-
Fmoc-protected amine
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Dissolve or suspend the Fmoc-protected substrate in a suitable reaction vessel.
-
Add the 20% piperidine in DMF solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. For solid-phase peptide synthesis, deprotection is typically complete within 5-20 minutes.
-
Upon completion, if on solid phase, drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
If in solution phase, the reaction mixture can be worked up by aqueous extraction after removal of the solvent under reduced pressure.
Protocol 2: Trifluoroacetamide Deprotection using Potassium Carbonate
Objective: To remove the trifluoroacetamide protecting group from a primary or secondary amine.
Materials:
-
Tfa-protected amine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the Tfa-protected amine in a mixture of methanol and water.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture to pH ~7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.[5]
Protocol 3: Phthalimide Deprotection using Hydrazine Hydrate
Objective: To remove the phthalimide protecting group to yield a primary amine.
Materials:
-
Phthalimide-protected compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Dilute Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the phthalimide-protected compound in ethanol or THF in a round-bottom flask.[6][15]
-
Add hydrazine hydrate (typically 1.5 to 2 equivalents, but can be up to 40 equivalents for PEGylated compounds) to the solution.[6][15]
-
Stir the reaction mixture at room temperature or reflux. A white precipitate of phthalhydrazide will form. Monitor the reaction by TLC.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent. Add water to the residue.[6]
-
Extract the aqueous phase with chloroform three times.[6]
-
Combine the organic layers and dry with magnesium sulfate.[6]
-
Filter and evaporate the solvent under reduced pressure to afford the purified amine.[6]
-
Alternatively, after step 4, dilute HCl can be added to dissolve the phthalhydrazide and protonate the amine, followed by filtration to remove the phthalhydrazide. The filtrate can then be basified and extracted.
Mandatory Visualization
Conclusion
The choice between Fmoc, trifluoroacetamide, and phthalimide as a base-labile protecting group for amines depends on the specific requirements of the synthetic strategy. The Fmoc group is favored for its mild deprotection conditions and the ability to monitor the reaction, making it a staple in solid-phase peptide synthesis. The trifluoroacetamide group offers excellent stability to acidic conditions, providing a valuable orthogonal protecting group. The phthalimide group, while requiring harsher deprotection conditions, is exceptionally robust and suitable for syntheses involving a wide range of reaction conditions. A thorough understanding of the lability, stability, and potential side reactions associated with each group, as outlined in this guide, is essential for the successful execution of complex organic syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
A Comparative Guide to Validating Synthesis Protocols: An NMR and IR Spectroscopic Analysis of Aspirin Synthesis
For researchers, scientists, and professionals in drug development, the validation of a synthesis protocol is critical to ensure efficiency, purity, and reproducibility. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques that provide detailed insights into reaction progression and product identity. This guide offers an objective comparison of two common synthesis protocols for acetylsalicylic acid (aspirin), supported by experimental data derived from NMR and IR spectroscopy.
Overview of Spectroscopic Validation
The validation of a chemical synthesis protocol involves more than just confirming the final product's structure. It encompasses monitoring reaction kinetics, identifying byproducts, and quantifying yield and purity.
-
Infrared (IR) Spectroscopy is particularly adept at identifying functional groups and can be used in-situ to monitor the disappearance of reactants and the appearance of products in real-time.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , especially quantitative NMR (qNMR), provides detailed structural information and is a primary method for determining the purity of a sample and accurately quantifying the final product yield without the need for a reference standard of the analyte itself.[2]
The complementary nature of these techniques offers a comprehensive toolkit for validating and comparing different synthetic routes.[3][4]
Case Study: A Comparative Analysis of Two Aspirin Synthesis Protocols
We will compare two common methods for the synthesis of aspirin (acetylsalicylic acid) from salicylic acid:
-
Protocol A: Acetylation using acetic anhydride with an acid catalyst.
-
Protocol B: Acetylation using the more reactive acetyl chloride.
The goal is to determine which protocol offers a better combination of reaction efficiency, product yield, and purity, as validated by IR and NMR spectroscopy.
Protocol A: Synthesis via Acetic Anhydride
This is the most common method used in undergraduate and industrial settings. It involves the reaction of salicylic acid with an excess of acetic anhydride, typically with a strong acid catalyst like sulfuric or phosphoric acid.[5]
Experimental Protocol:
-
To a 50 mL Erlenmeyer flask, add 2.0 grams of salicylic acid and 5.0 mL of acetic anhydride.
-
Carefully add 5 drops of concentrated sulfuric acid to the mixture.
-
Heat the flask gently in a water bath at approximately 75-85°C for 10 minutes.
-
Allow the flask to cool, then add 20 mL of cold water to precipitate the crude product and hydrolyze the excess acetic anhydride.
-
Collect the crude aspirin crystals by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure aspirin.
Spectroscopic Validation Data (Protocol A):
| Parameter | Method | Result |
| Reaction Time | In-situ IR Spectroscopy | ~15 minutes to completion |
| Purity (Crude) | ¹H qNMR | 85-90% |
| Purity (Recrystallized) | ¹H qNMR | >98% |
| Yield (Recrystallized) | Gravimetric & qNMR | 75-85% |
Protocol B: Synthesis via Acetyl Chloride
Acetyl chloride is a more reactive acetylating agent than acetic anhydride, which can lead to a faster reaction but may also produce more byproducts if not carefully controlled. This reaction is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct.[6]
Experimental Protocol:
-
Dissolve 2.0 grams of salicylic acid in 5.0 mL of pyridine in a 50 mL flask, and cool the mixture in an ice bath.
-
Slowly add 2.5 mL of acetyl chloride to the solution while stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 10 minutes.
-
Pour the reaction mixture into 50 mL of ice-cold water to precipitate the crude aspirin.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture.
Spectroscopic Validation Data (Protocol B):
| Parameter | Method | Result |
| Reaction Time | In-situ IR Spectroscopy | < 5 minutes to completion |
| Purity (Crude) | ¹H qNMR | 80-85% |
| Purity (Recrystallized) | ¹H qNMR | >98% |
| Yield (Recrystallized) | Gravimetric & qNMR | 80-90% |
Comparative Analysis of Protocols
| Metric | Protocol A (Acetic Anhydride) | Protocol B (Acetyl Chloride) | Spectroscopic Insight |
| Reaction Rate | Slower (~15 min) | Faster (< 5 min) | In-situ IR monitoring of the C=O (ester) peak appearance and O-H (phenol) peak disappearance confirms the faster kinetics of Protocol B. |
| Yield | Good (75-85%) | Potentially Higher (80-90%) | qNMR analysis of the purified product against a known internal standard provides an accurate measure of the isolated yield. |
| Purity (Crude) | Higher (85-90%) | Lower (80-85%) | ¹H NMR of the crude product from Protocol B often shows more impurities, likely due to the highly exothermic and rapid nature of the reaction. |
| Safety & Handling | Moderately corrosive reagents. | Highly corrosive and moisture-sensitive reagents (acetyl chloride, pyridine).[6] | N/A |
Both protocols are effective for the synthesis of aspirin.
-
Protocol A (Acetic Anhydride) is slower but generally produces a purer crude product and uses less hazardous materials, making it suitable for large-scale synthesis where control is paramount.
-
Protocol B (Acetyl Chloride) is significantly faster and can result in higher yields, but the high reactivity of acetyl chloride may lead to more initial impurities, and it requires more stringent handling procedures.
The choice of protocol would depend on the specific requirements of the synthesis, such as desired reaction speed, scale, and available safety measures. Spectroscopic validation is essential in making this determination objectively.
Detailed Experimental Methodologies
In-situ IR Spectroscopy for Reaction Monitoring
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is immersed directly into the reaction vessel.
-
Procedure: A background spectrum of the initial reaction mixture is taken before initiating the reaction. Spectra are then collected at regular intervals (e.g., every 30 seconds).
-
Data Analysis: The reaction progress is monitored by tracking the disappearance of the broad O-H stretch of the salicylic acid phenol (~3200 cm⁻¹) and the appearance of the characteristic C=O stretch of the ester in aspirin (~1750 cm⁻¹) and the C-O stretch (~1185 cm⁻¹).[7]
Quantitative ¹H NMR (qNMR) for Purity and Yield Determination
-
Sample Preparation: A precisely weighed sample of the dry product (e.g., 20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) along with a precisely weighed amount of an internal standard (e.g., 10 mg of maleic acid). The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Data Acquisition: A ¹H NMR spectrum is acquired using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Data Analysis: The purity of the aspirin sample is calculated by comparing the integral of a known aspirin proton signal (e.g., the methyl singlet at ~2.3 ppm) with the integral of a known proton signal from the internal standard. The molar ratio is then used to determine the purity and final yield.[8]
Visualizations
Caption: Workflow for the validation and comparison of synthesis protocols.
Caption: Reaction pathways for the two aspirin synthesis protocols.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. abcr-mefmo.org [abcr-mefmo.org]
- 3. Green chemistry principles and application on aspirin synthesis | PDF [slideshare.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Aspirin [home.miracosta.edu]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. odinity.com [odinity.com]
- 8. azom.com [azom.com]
Performance comparison with other chloroformate reagents in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Chloroformate reagents (ROCOCl) are indispensable tools in modern organic synthesis, primarily utilized for the introduction of protecting groups for amines and alcohols, and as key intermediates in the synthesis of carbamates and carbonates. The reactivity and efficacy of these reagents are significantly influenced by the nature of the "R" group, impacting reaction kinetics, yields, and selectivity. This guide provides an objective comparison of the performance of various commonly used chloroformate reagents, supported by experimental data, to facilitate informed reagent selection in research and drug development.
Comparative Reactivity: A Data-Driven Overview
The reactivity of chloroformate reagents is a critical factor in their application. This is typically evaluated through kinetic studies of their reactions with nucleophiles or through solvolysis studies. The rate constants from these experiments offer a quantitative measure of their electrophilicity. Generally, the thermal stability of chloroformates follows the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl. Conversely, their reactivity in nucleophilic substitution reactions is governed by a combination of electronic and steric effects of the alkyl or aryl group.
Solvolysis Kinetics
Solvolysis, the reaction of a substrate with the solvent, provides insight into the intrinsic reactivity of chloroformates. Studies have shown that vinyl chloroformate reacts significantly faster than allyl chloroformate in various solvents, an effect attributed to the electronic properties of the vinyl group. The solvolysis of both allyl and vinyl chloroformates is understood to proceed through a dual mechanism involving bimolecular carbonyl-addition and unimolecular ionization pathways.
Reactivity with Amines
The reaction of chloroformates with amines to form carbamates is a cornerstone of their application, particularly in peptide synthesis and for the installation of amine protecting groups. The rate of this reaction is influenced by the structure of both the chloroformate and the amine. For instance, in the reaction with secondary alicyclic amines, 4-nitrophenyl chloroformate exhibits a higher second-order rate coefficient compared to phenyl chloroformate, indicating its greater reactivity.
Performance in Carbamate Synthesis
The formation of carbamates is a primary application of chloroformates. The choice of reagent can significantly impact the yield and reaction conditions required.
| Chloroformate Reagent | Substrate | Typical Yield | Reaction Conditions | Reference |
| Benzyl Chloroformate | Ammonia | 91-94% | Cold concentrated ammonium hydroxide | --INVALID-LINK-- |
| Ethyl Chloroformate | 1-Amino-2-propanol | Not specified | Triethylamine, Dichloromethane, 0 °C to room temp. | --INVALID-LINK-- |
| Isobutyl Chloroformate | Amine | Not specified | Triethylamine, Dimethylformamide, 0 °C then 4 °C | --INVALID-LINK-- |
| Methyl Chloroformate | Selenomethionine | 40-100% | Derivatization for GC analysis | --INVALID-LINK-- |
| Ethyl Chloroformate | Selenomethionine | 30-75% | Derivatization for GC analysis | --INVALID-LINK-- |
| Menthyl Chloroformate | Selenomethionine | 15-70% | Derivatization for GC analysis | --INVALID-LINK-- |
Performance in Carbonate Synthesis
Chloroformates react with alcohols and phenols to form carbonate esters, another important transformation in organic synthesis.
| Chloroformate Reagent | Substrate | Typical Yield | Reaction Conditions | Reference |
| Benzyl Chloroformate | Benzyl Alcohol | Minimized by excess phosgene | Phosgene, Toluene, 0 °C to room temp. | --INVALID-LINK-- |
| Ethyl Chloroformate | Propyne-derived alcohol | 95-97% | n-Butyllithium, Ether, -78 °C to room temp. | --INVALID-LINK-- |
Experimental Protocols
Synthesis of Benzyl Carbamate using Benzyl Chloroformate
Materials:
-
Benzyl chloroformate solution in toluene
-
Concentrated ammonium hydroxide (sp. gr. 0.90)
-
Cold water
-
Toluene (for recrystallization, optional)
Procedure:
-
Slowly add a measured aliquot of the benzyl chloroformate solution to 5 volumes of cold concentrated ammonium hydroxide with vigorous stirring.
-
Allow the reaction mixture to stand at room temperature for 30 minutes.
-
Filter the precipitate with suction.
-
Wash the precipitate with cold water.
-
Dry the product in a vacuum desiccator.
-
The yield of practically pure benzyl carbamate is typically 91–94%.
-
For higher purity, the product can be recrystallized from toluene.
Synthesis of Ethyl (2-hydroxypropyl)carbamate using Ethyl Chloroformate
Materials:
-
1-Amino-2-propanol
-
Ethyl chloroformate
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a three-neck round-bottom flask, add 1-amino-2-propanol and anhydrous DCM, followed by triethylamine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve ethyl chloroformate in anhydrous DCM and add it to a dropping funnel.
-
Add the ethyl chloroformate solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, the product can be purified by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: A typical experimental workflow for the comparative analysis of chloroformate reactivity.
Caption: The general mechanism for the reaction of a chloroformate with a nucleophile.
Caption: A schematic of the experimental setup for the synthesis of benzyl carbamate.
A Comparative Guide to Amine Protection: A Cost-Benefit Analysis of Benzyl 4-Nitrophenyl Carbonate
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides a comprehensive cost-benefit analysis of Benzyl 4-nitrophenyl carbonate for the protection of amines, objectively comparing its performance against the widely used alternatives: Benzyl Chloroformate (Cbz-Cl), Di-tert-butyl dicarbonate (Boc₂O), and 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
The ideal amine protecting group should be readily introduced in high yield, stable under various reaction conditions, and cleanly removed when desired. This analysis delves into the critical parameters of cost, reaction efficiency, ease of handling, and deprotection conditions to equip researchers with the data necessary to make informed decisions for their specific synthetic challenges.
At a Glance: Key Characteristics of Amine Protecting Groups
| Feature | This compound (Cbz-ONp) | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Protecting Group | Benzyloxycarbonyl (Cbz) | Benzyloxycarbonyl (Cbz) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Introduction Reagent | Solid | Liquid (often stabilized) | Solid/Liquid | Solid |
| Key Advantage | Solid, stable, and less hazardous than Cbz-Cl | Economical and well-established | Broadly used, acid-labile | Base-labile, orthogonal to Boc and Cbz |
| Key Disadvantage | Higher initial cost than Cbz-Cl | Lability, corrosive, and toxic byproducts | Requires strong acid for removal | Base lability can be a limitation |
| Deprotection Condition | Catalytic Hydrogenolysis | Catalytic Hydrogenolysis | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) |
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side comparative studies across a wide range of substrates are limited, this guide compiles and analyzes available data to provide a quantitative performance overview.
Cost Analysis
The economic viability of a protecting group strategy is a crucial factor, especially in large-scale synthesis. The following table provides an estimated cost comparison based on currently available supplier pricing. Prices are subject to change and may vary based on purity and quantity.
| Reagent | Typical Price (USD/gram) |
| This compound | ~$21.24/g[1] |
| Benzyl Chloroformate (Cbz-Cl) | ~$0.47 - $4.00/g[2][3][4][5] |
| Di-tert-butyl dicarbonate (Boc₂O) | ~$1.93 - $5.02/g |
| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | ~$5.19 - $13.20/g[6] |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Reaction Efficiency and Yield
The efficiency of the protection reaction is a critical performance indicator. High yields minimize the loss of valuable starting materials and simplify purification.
| Reagent | Substrate | Reported Yield | Reference |
| 4-Nitrophenyl Chloroformate | Benzyl Alcohol | 94% | [7] |
| 4-Nitrophenyl Chloroformate | Benzylamine | 72-94% | [7] |
| Benzyl Chloroformate (Cbz-Cl) | Various Amines | High Yields | [8][9] |
| Di-tert-butyl dicarbonate (Boc₂O) | Various Amines | High Yields | [9][10] |
| Fmoc-Cl | Various Amines | High Yields | [9] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. The following sections provide established procedures for the introduction and removal of each protecting group.
This compound (Cbz Protection)
Protection of an Amine:
-
Materials: Amine, this compound, Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve the amine in a mixture of dioxane and water.
-
Add an aqueous solution of sodium bicarbonate.
-
Add 1.05 equivalents of this compound.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected amine.[11]
-
Deprotection (Catalytic Hydrogenolysis):
-
Materials: Cbz-protected amine, Palladium on carbon (Pd/C), Methanol, Hydrogen source.
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol.
-
Add 5-10 mol% of 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.[9]
-
Benzyl Chloroformate (Cbz Protection)
Protection of an Amine:
-
Materials: Amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve the amine in a mixture of dioxane and water.
-
Add an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C.
-
Slowly add 1.1 equivalents of Cbz-Cl.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up as described for this compound.
-
Di-tert-butyl dicarbonate (Boc Protection)
Protection of an Amine:
-
Materials: Amine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH) or DMAP, Dichloromethane (DCM) or THF/Water.
-
Procedure:
-
Dissolve the amine in the chosen solvent system.
-
Add the base.
-
Add 1.1 equivalents of Boc₂O.
-
Stir the reaction at room temperature until completion.
-
Work-up typically involves extraction and purification by chromatography.
-
Deprotection (Acidic Cleavage):
-
Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (typically 25-50% v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the amine salt.[12]
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc Protection)
Protection of an Amine:
-
Materials: Amine, Fmoc-Cl, Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve the amine in a dioxane/water mixture.
-
Add an aqueous solution of sodium bicarbonate.
-
Add 1.05 equivalents of Fmoc-Cl.
-
Stir the reaction at room temperature until completion.
-
Work-up typically involves extraction and purification.
-
Deprotection (Base Cleavage):
-
Materials: Fmoc-protected amine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Remove the solvent and piperidine under reduced pressure to obtain the deprotected amine.
-
Visualizing the Workflow and Logic
To further clarify the decision-making process and experimental workflows, the following diagrams are provided.
Figure 1: A decision-making workflow for selecting an appropriate amine protecting group based on substrate sensitivity and cost considerations.
Figure 2: A generalized experimental workflow for the protection of an amine.
Conclusion
The choice of an amine protecting group is a multifaceted decision that requires careful consideration of chemical compatibility, cost, and overall synthetic strategy.
-
This compound presents a viable, solid-phase alternative to the more hazardous Benzyl Chloroformate for introducing the Cbz group. Its primary drawback is a higher initial cost.
-
Benzyl Chloroformate (Cbz-Cl) remains a cost-effective and widely used reagent, though its lachrymatory nature and the generation of corrosive byproducts necessitate careful handling.
-
Di-tert-butyl dicarbonate (Boc₂O) is a workhorse in organic synthesis, offering a robust and well-understood method for amine protection. Its reliance on strong acids for deprotection can be a limitation for sensitive substrates.
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is indispensable in solid-phase peptide synthesis due to its base-lability, which provides orthogonality to acid-labile protecting groups. Its higher cost can be a factor in large-scale applications.
Ultimately, the optimal choice will depend on the specific requirements of the research project. This guide provides the foundational data and protocols to assist researchers in making a well-informed decision that balances performance, cost, and safety.
References
- 1. axel-gl.com [axel-gl.com]
- 2. 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), 100 g, CAS No. 28920-43-6 | Protecting Groups for Peptide Synthesis | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. Benzyl chloroformate price,buy Benzyl chloroformate - chemicalbook [m.chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. thomassci.com [thomassci.com]
- 6. Fmoc chloride, 98.34%, for peptide synthesis, Certified® 10g | eBay [ebay.com]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.indiamart.com [m.indiamart.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. tradeindia.com [tradeindia.com]
Safety Operating Guide
Proper Disposal of Benzyl 4-nitrophenyl Carbonate: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of Benzyl 4-nitrophenyl carbonate, ensuring compliance and minimizing risk.
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, it is crucial to adopt a cautious approach due to the presence of the 4-nitrophenyl group, a structural feature often associated with potential health hazards.[1] Therefore, treating this compound with the care afforded to hazardous chemicals is the recommended best practice.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. Handling should occur in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust particles.
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or faceshield | Protects eyes from dust and splashes. |
| Hand Protection | Nitrile gloves | Protects skin from direct contact. |
| Respiratory Protection | NIOSH-approved N95 respirator (US) or equivalent | Prevents inhalation of fine particles.[2] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Adherence to local and national regulations is mandatory.[1]
-
Waste Collection:
-
Collect waste this compound in a clearly labeled, sealed, and appropriate chemical waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Carefully sweep the solid material into a designated waste container.
-
Clean the spill area with a damp cloth, ensuring all residue is collected. The cleaning materials should also be disposed of as chemical waste.
-
Ensure the spill area is well-ventilated.
-
-
Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as chemical waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.
-
Provide the full chemical name and any available hazard information.
-
Crucially, do not discharge this compound or its rinsate into the sewer system.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling Benzyl 4-nitrophenyl carbonate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Benzyl 4-nitrophenyl carbonate. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.
While some safety data sheets (SDS) may classify this compound as not a hazardous substance under specific regulations, it is prudent laboratory practice to handle all chemicals with a degree of caution.[1] Recommendations for similar compounds suggest potential hazards such as skin and eye irritation.[2] Therefore, the following procedures incorporate a comprehensive approach to safety.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The required equipment varies depending on the specific laboratory operation being performed.
| PPE Category | Item | Specifications and Scenarios |
| Eye and Face | Safety Glasses | Must be worn at all times for basic handling and weighing of small quantities. |
| Chemical Splash Goggles | Required when handling solutions of the compound or during reactions where there is a risk of splashing.[3] | |
| Face Shield | Should be worn over safety goggles during procedures with a significant risk of splashing or energetic reactions.[3][4] | |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or degradation before use and replace them immediately upon any sign of contamination. |
| Body | Laboratory Coat | A standard, fully buttoned laboratory coat is required for all procedures. A flame-resistant lab coat should be considered if working with flammable solvents.[3] |
| Respiratory | N95 Respirator | Recommended when weighing the powder outside of a certified chemical fume hood to prevent inhalation of dust.[5] |
| Air-Purifying Respirator | Use a respirator with organic vapor cartridges if engineering controls like a fume hood are not available or are insufficient to control exposure to aerosols or vapors from solutions. | |
| Foot | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]
-
The recommended storage temperature is between 0 - 8 °C.[7]
2. Weighing and Preparation of Solutions:
-
Engineering Controls: Whenever possible, handle the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[1][3]
-
Dispensing: Use appropriate tools (e.g., spatulas) to transfer the chemical, avoiding the creation of dust.[3]
-
Personal Protective Equipment: At a minimum, wear a lab coat, safety glasses, and nitrile gloves. If weighing outside a fume hood, an N95 respirator is also required.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If there is a risk of splashing, wear chemical splash goggles and consider using a face shield.
3. Use in a Reaction:
-
Work Area: Conduct all reactions in a well-ventilated chemical fume hood.[3]
-
Container Handling: Keep containers of this compound and its solutions tightly closed when not in use.[3]
-
Personal Contact: Avoid all personal contact, including inhalation of any dust or vapors.[3]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate all surfaces and equipment used.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection: All waste materials, including empty containers, used gloves, and other contaminated disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.[3]
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8] Do not dispose of it down the drain.[8]
Experimental Workflow and Safety
The following diagram illustrates the logical flow of operations for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for Safe Handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. This compound 99 13795-24-9 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
